Technical Guide: Mechanism of Action of 5-Methylisothiazol-3-amine & Isothiazolinone Biocides
This guide serves as an in-depth technical analysis of the biocidal mechanism of Isothiazolinones , specifically addressing the structural and functional distinction between the requested 5-Methylisothiazol-3-amine and t...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an in-depth technical analysis of the biocidal mechanism of Isothiazolinones , specifically addressing the structural and functional distinction between the requested 5-Methylisothiazol-3-amine and the industry-standard biocide 2-Methyl-4-isothiazolin-3-one (MIT) .
Executive Summary & Structural Distinction
Status:Clarification Required.
While 5-Methylisothiazol-3-amine (CAS 31857-79-1) is a chemically distinct entity, the biocidal activity attributed to this class of compounds is almost exclusively driven by the Isothiazolinone tautomer/analog, specifically 2-Methyl-4-isothiazolin-3-one (MIT) .
The amine form (5-Methylisothiazol-3-amine) lacks the electrophilic Michael acceptor system (the conjugated carbonyl-C=C bond) required for the primary biocidal mechanism (thiol-interaction). Therefore, this guide focuses on the mechanism of the Isothiazolinone core, which is the active pharmacophore for biocidal applications, while defining the amine's limited role as a precursor or degradation product.
Chemical Identity Comparison[1][2][3][4]
Feature
5-Methylisothiazol-3-amine
2-Methyl-4-isothiazolin-3-one (MIT)
Role
Synthesis Intermediate / Precursor
Active Biocide
Structure
Aromatic ring with exocyclic amine
Cyclic amide (Lactam) with N-Methyl
Electrophilicity
Low (Nucleophilic amine)
High (Activated N-S bond)
Mechanism
Precursor to active forms
Thiol-mediated enzyme inhibition
Mechanism of Action: The "Thiol-Interaction" Pathway
The core biocidal mechanism of isothiazolinones is a two-step physiochemical process involving rapid growth inhibition followed by irreversible cellular damage. This mechanism relies on the electrophilic nature of the isothiazolone ring, specifically the activated N-S bond.
Phase 1: Rapid Inhibition (Metabolic Arrest)
Upon entering the microbial cell, the isothiazolinone molecule acts as a potent electrophile. It targets nucleophilic thiol (-SH) groups found on:
Cytosolic Glutathione (GSH): Depleting the cell's redox buffer.
Cysteine Residues in Enzymes: specifically targeting dehydrogenases in the Krebs cycle (e.g., pyruvate dehydrogenase, succinate dehydrogenase).
Chemical Reaction:
The nucleophilic sulfur of the cellular thiol attacks the sulfur atom of the isothiazolinone ring, leading to ring opening and the formation of a mixed disulfide. This covalent modification sterically and chemically blocks the active site of the enzyme.
Phase 2: Irreversible Cell Death
Following metabolic arrest, the depletion of the intracellular thiol pool leads to:
Oxidative Stress: Accumulation of Reactive Oxygen Species (ROS) due to lack of GSH.
Protein Denaturation: Disruption of structural disulfide bridges.
Energy Failure: Cessation of ATP synthesis due to Krebs cycle blockade.
Visualization: The Isothiazolinone Signaling & Toxicity Pathway
Figure 1: The cascade of isothiazolinone-mediated toxicity, moving from membrane permeation to specific thiol-adduct formation and metabolic collapse.
Experimental Protocols for Validation
To validate the efficacy and mechanism described above, the following self-validating protocols are recommended. These move beyond simple observation to mechanistic confirmation.
Protocol A: Determination of Thiol-Interaction (Ellman’s Assay Modification)
Objective: Confirm that the biocide specifically depletes free thiols.
Preparation: Prepare a 10 mM stock of L-Cysteine in phosphate buffer (pH 7.4).
Treatment: Incubate L-Cysteine with the test biocide (MIT or 5-Methylisothiazol-3-amine) at equimolar ratios for 30 minutes at 25°C.
Validation Logic: If the mechanism is active (MIT), absorbance will be significantly lower than the control (biocide reacts with cysteine, preventing DTNB reaction). If inactive (Amine), absorbance remains high.
Objective: Establish the "Rapid Inhibition" vs. "Cell Death" timeline.
Inoculum: Prepare Pseudomonas aeruginosa (ATCC 15442) at
CFU/mL.
Dosing: Add biocide at 2x MIC.
Sampling: Aliquot samples at T=0, 15, 30, 60, 120, and 240 minutes.
Neutralization: Immediately transfer aliquots into D/E Neutralizing Broth (critical to stop chemical action).
Plating: Plate on Tryptic Soy Agar and incubate for 24 hours.
Data Analysis: Plot Log(CFU/mL) vs. Time.
Expectation: Isothiazolinones typically show a 3-log reduction within 2-4 hours, slower than oxidizers but highly persistent.
Quantitative Efficacy Data
The following table summarizes the typical efficacy profile of Methylisothiazolinone (MIT) compared to the theoretical profile of the amine precursor.
Parameter
Methylisothiazolinone (MIT)
5-Methylisothiazol-3-amine
Primary Target
Protein Thiols (Cys-SH)
N/A (Low affinity)
MIC (E. coli)
20 - 50 ppm
> 500 ppm (Est.)
MIC (S. aureus)
30 - 60 ppm
> 500 ppm (Est.)
pH Stability
pH 2.0 - 9.0
pH Dependent (pKa ~5)
Solubility
Miscible in water
Moderate
Mode of Action
Electrophilic Crosslinking
Potential Metabolic Interference (Weak)
References
Williams, T. M. (2007). "The Mechanism of Action of Isothiazolone Biocides." PowerPlant Chemistry, 9(1), 14-22.
Collier, P. J., et al. (1990). "Mechanism of inhibition of E. coli by the isothiazolinone biocide, Kathon." Letters in Applied Microbiology, 11(4), 181-184.
Scientific Committee on Consumer Safety (SCCS). (2020). "Opinion on Methylisothiazolinone (MI)." European Commission.
PubChem. (2024). "Compound Summary: 5-Methylisothiazol-3-amine." National Library of Medicine.
Exploratory
An In-depth Technical Guide to the Biological Activity of 5-Methylisothiazol-3-amine and its Derivatives
Introduction: The Isothiazole Scaffold - A Privileged Structure in Medicinal Chemistry The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Isothiazole Scaffold - A Privileged Structure in Medicinal Chemistry
The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in the development of biologically active compounds. Its unique electronic properties and structural rigidity make it a versatile scaffold for designing molecules that can interact with a wide array of biological targets. While the isothiazolinone class is widely recognized for its potent biocidal properties in industrial applications, the broader family of isothiazole derivatives, particularly those based on the 5-Methylisothiazol-3-amine core, has emerged as a rich source of therapeutic candidates with diverse pharmacological profiles.
This guide provides an in-depth exploration of the biological activities associated with 5-Methylisothiazol-3-amine and its derivatives. We will delve into the synthetic strategies for accessing this core, analyze the structure-activity relationships (SAR) that govern its efficacy, and present detailed protocols for evaluating its biological potential. The insights herein are curated for researchers, scientists, and drug development professionals, aiming to bridge the gap between synthetic chemistry and biological application.
Core Synthesis: Accessing the 5-Methylisothiazol-3-amine Scaffold
The foundational step in exploring the therapeutic potential of this class of compounds is the efficient synthesis of the 5-Methylisothiazol-3-amine core. A common and effective method involves the oxidative cyclization of a β-iminothioamide precursor.
Experimental Protocol: Synthesis of 5-Amino-3-methylisothiazole
This protocol is adapted from established methods for isothiazole synthesis[1]. The rationale behind using an oxidizing agent is to facilitate the intramolecular ring closure by forming the crucial S-N bond.
Materials:
β-iminothiobutyramide
Hydrogen Peroxide (30% solution) or Potassium Persulfate
Suitable solvent (e.g., ethanol, water)
Base (e.g., sodium hydroxide, if using a persulfate)
Standard laboratory glassware for synthesis and workup
Procedure:
Precursor Preparation: Dissolve β-iminothiobutyramide in an appropriate solvent. The choice of solvent is critical for ensuring the solubility of the starting material and intermediates.
Reaction Initiation: Cool the solution in an ice bath to control the exothermic nature of the oxidation reaction.
Oxidant Addition: Slowly add the oxidizing agent (e.g., hydrogen peroxide) dropwise to the cooled solution while stirring vigorously. The slow addition prevents overheating and potential side reactions.
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). This is a crucial self-validating step to ensure the consumption of the starting material and the formation of the desired product.
Workup and Isolation: Once the reaction is complete, neutralize the mixture if necessary. The product, 5-amino-3-methylisothiazole, can then be isolated by extraction with an organic solvent, followed by drying and evaporation of the solvent.
Purification: The crude product should be purified by column chromatography or recrystallization to obtain a high-purity sample for subsequent biological testing. The purity should be confirmed by NMR and Mass Spectrometry.
Antimicrobial Activity: From Biocides to Therapeutic Agents
The isothiazole nucleus is renowned for its antimicrobial properties. Isothiazolinone-based compounds, which are structurally related to 5-Methylisothiazol-3-amine, exert their antimicrobial effects by reacting with thiol groups within the microbial cell membrane. This leads to the oxidation of these critical groups, generating free radicals and interfering with essential metabolic processes like the Krebs cycle, ultimately causing cell death. Derivatives of 5-Methylisothiazol-3-amine have been explored as potential therapeutic antimicrobial agents, aiming to harness this activity with improved selectivity and reduced toxicity.
Mechanism of Antimicrobial Action
The primary mechanism involves the electrophilic sulfur atom of the isothiazole ring being attacked by nucleophilic thiol groups (e.g., from cysteine residues in enzymes or glutathione). This covalent modification inactivates essential proteins, leading to a cascade of events culminating in microbial death.
Caption: Antimicrobial mechanism of isothiazole derivatives.
Structure-Activity Relationship (SAR) for Antimicrobial Derivatives
SAR studies are pivotal in optimizing the antimicrobial potency of the isothiazole scaffold. Modifications at various positions of the ring can significantly impact efficacy and spectrum of activity.
Modification Position
Substituent Type
Impact on Antimicrobial Activity
Rationale / Insight
Reference
C4 of the phenyl ring (when attached)
Electron-withdrawing group (e.g., -NO2)
Increased activity
Enhances the electrophilicity of the isothiazole ring, promoting reaction with microbial thiols.
The MIC assay is the gold standard for quantifying the in vitro potency of an antimicrobial agent. This protocol outlines the broth microdilution method, which is amenable to high-throughput screening.[5][6][7]
Principle:
A serial dilution of the test compound is prepared in a 96-well plate and inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after a defined incubation period.
Materials:
Test compounds (5-Methylisothiazol-3-amine derivatives)
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay wells.
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
Controls (Self-Validation):
Positive Control: A well containing a known antibiotic to ensure the bacteria are susceptible.
Negative Control: A well containing bacteria and the vehicle (DMSO) to ensure the solvent does not inhibit growth.
Sterility Control: A well containing only MHB to check for contamination.
Incubation: Incubate the plate at 37°C for 16-20 hours.
Reading Results: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. This can be assessed visually or by reading the optical density (OD) at 600 nm with a plate reader.
Derivatives of 5-Methylisothiazol-3-amine have shown promising potential as anticancer agents. A key strategy involves designing these molecules to act as inhibitors of critical enzymes in cancer cell signaling, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Mechanism of Action: VEGFR-2 Inhibition
VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[8][9] By inhibiting VEGFR-2, isothiazole derivatives can block the downstream signaling cascade, leading to reduced tumor vascularization, proliferation, and survival.[10][11]
Caption: Inhibition of the VEGFR-2 signaling pathway.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[12][13][14][15]
Principle:
The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
Cancer cell line (e.g., MCF-7, a human breast cancer line)
Normal cell line (e.g., MCF-10A, for selectivity assessment)
Complete culture medium (e.g., DMEM with 10% FBS)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a detergent-based solution)
Test compounds and a positive control (e.g., Sorafenib for VEGFR-2 inhibition studies)[9]
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
Compound Treatment: Treat the cells with serial dilutions of the isothiazole derivatives for a specified period (e.g., 48 or 72 hours).
MTT Addition: After the treatment period, remove the media and add 100 µL of fresh media plus 10 µL of MTT solution to each well.
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. The appearance of a purple precipitate is a key visual checkpoint.
Solubilization: Carefully aspirate the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.
Absorbance Reading: Shake the plate gently to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm.
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.
Anti-inflammatory Activity: COX Enzyme Inhibition
Chronic inflammation is linked to numerous diseases, and the cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs.[16] Thiazole and thiazolidinone derivatives have been identified as potent inhibitors of COX-1 and COX-2.[17][18][19]
Mechanism of Action: COX Inhibition
COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. By binding to the active site of COX-1 and/or COX-2, isothiazole derivatives can block this conversion, thereby reducing inflammation. The selectivity for COX-2 over COX-1 is often a key objective in drug design to minimize gastrointestinal side effects associated with NSAIDs.[16][19]
Compound Class
Target
Observed IC₅₀ Range
Key Structural Features
Reference
Thiazole Carboxamides
COX-1 / COX-2
0.2 - 1.0 µM
The carboxamide linkage and specific aryl substitutions are critical for binding to the COX active site.
The 5-Methylisothiazol-3-amine scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects. The synthetic accessibility of the core structure allows for extensive derivatization, enabling fine-tuning of activity and selectivity through systematic structure-activity relationship studies.
The future of drug discovery with this scaffold lies in leveraging computational docking and predictive ADME/Tox models to design next-generation derivatives with enhanced potency against specific targets and improved safety profiles. The detailed experimental protocols provided in this guide serve as a robust framework for researchers to validate these designs and advance the most promising candidates through the drug development pipeline.
References
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available from: [Link]
Thiazoles and Thiazolidinones as COX/LOX Inhibitors. National Center for Biotechnology Information. Available from: [Link]
5-amino-3-methyl-isothiazole and process.Google Patents.
Progress in the Synthesis of 5-Aminothiazole Derivatives. ResearchGate. Available from: [Link]
New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. National Center for Biotechnology Information. Available from: [Link]
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available from: [Link]
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Available from: [Link]
Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. Available from: [Link]
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Center for Biotechnology Information. Available from: [Link]
Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. KTU ePubl. Available from: [Link]
Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. Taylor & Francis Online. Available from: [Link]
Synthesis of the biocides methylisothiazolinone (MI), methylchloroisothiazolinone (MCI), and octylisothiazolinone (OIT). ResearchGate. Available from: [Link]
Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience. Available from: [Link]
Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. MDPI. Available from: [Link]
Synthesis, COX-1/2 inhibition activities and molecular docking study of isothiazolopyridine derivatives. ResearchGate. Available from: [Link]
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]
Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. National Center for Biotechnology Information. Available from: [Link]
Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. ResearchGate. Available from: [Link]
COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. MDPI. Available from: [Link]
Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.Google Patents.
Cell Viability Assays. National Center for Biotechnology Information. Available from: [Link]
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. Available from: [Link]
The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. ScienceDirect. Available from: [Link]
Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell. Available from: [Link]
Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. National Center for Biotechnology Information. Available from: [Link]
MTT Proliferation Assay Protocol. ResearchGate. Available from: [Link]
Synthesis of some new 5- substituted of 2-aminothiazole derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. Available from: [Link]
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. Available from: [Link]
New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. Taylor & Francis Online. Available from: [Link]
Safety and handling precautions for 5-Methylisothiazol-3-amine in the lab
An In-Depth Technical Guide to the Safe Laboratory Handling of 5-Amino-3-methylisothiazole Foreword: A Note on Chemical Analogs and Proactive Safety This guide provides comprehensive safety and handling protocols for 5-A...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Safe Laboratory Handling of 5-Amino-3-methylisothiazole
Foreword: A Note on Chemical Analogs and Proactive Safety
This guide provides comprehensive safety and handling protocols for 5-Amino-3-methylisothiazole. It is critical to note that detailed, peer-reviewed safety data for this specific molecule is not widely available. Therefore, this document is built upon a foundation of proactive safety, leveraging extensive data from the broader isothiazolinone class of compounds, such as 2-Methyl-4-isothiazolin-3-one (MIT) and 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT).[1][2] These structurally related molecules are potent biocides known for their high toxicity and, most notably, their capacity as severe skin sensitizers.[1][3] The protocols herein are designed with the expert assumption that 5-Amino-3-methylisothiazole may share these hazardous properties. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel.
Compound Identification and Physicochemical Properties
5-Amino-3-methylisothiazole is a heterocyclic amine. Due to limited specific data, the following properties are based on its structure and data from analogous compounds like MIT.
Caption: Chemical Structure of 5-Amino-3-methylisothiazole.
Based on its chemical class, 5-Amino-3-methylisothiazole must be treated as a hazardous substance. The following GHS classifications are extrapolated from safety data sheets of potent isothiazolinones.[4][5]
| Aquatic Hazard (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[4] |
In-Depth Toxicological Insights
Corrosivity and Acute Toxicity: Isothiazolinones are highly reactive electrophiles. This reactivity is the basis for their efficacy as biocides but also their primary hazard mechanism. Upon contact with skin or eyes, the strained sulfur-nitrogen bond in the isothiazole ring can react with biological nucleophiles (like proteins and amino acids), leading to rapid cell damage and chemical burns.[1][6] This reactivity also underlies its high acute toxicity if ingested, inhaled, or absorbed through the skin.[1]
The Causality of Skin Sensitization: The most insidious risk associated with this class of compounds is severe allergic contact dermatitis.[1][2] The process is a Type IV delayed hypersensitivity reaction:
Induction Phase: Initial contact with the skin, even at low, non-irritating concentrations, can cause the molecule to act as a hapten. It binds to skin proteins, forming an antigen. This complex is then recognized by the immune system's Langerhans cells, leading to the proliferation of memory T-cells. This phase is asymptomatic.
Elicitation Phase: Upon subsequent exposure to even trace amounts of the chemical, the sensitized immune system mounts a rapid and aggressive response, resulting in severe dermatitis, including rash, itching, swelling, and blistering.[7] This sensitization is permanent. The American Contact Dermatitis Society named methylisothiazolinone "contact allergen of the year" in 2013 due to its potent sensitizing properties.[1]
Caption: Mandatory risk assessment workflow before handling.
Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to protection is required. Engineering controls are the primary barrier, with PPE serving as the essential final layer.
Mandatory Engineering Controls
Chemical Fume Hood: All handling of 5-Amino-3-methylisothiazole, including weighing, transferring, and preparing solutions, MUST be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
Ventilation: The laboratory must have adequate general ventilation.[8][9]
Designated Work Area: A specific area within the fume hood should be designated for this work. This area should be clearly marked and easy to decontaminate.
Safety Equipment: An eyewash station and safety shower must be immediately accessible and tested regularly.[7]
Personal Protective Equipment (PPE) - A Self-Validating System
The choice of PPE is not merely a checklist; it is a system designed to prevent any contact with the substance.
Table 3: Required Personal Protective Equipment (PPE)
Body Part
Protection Required
Rationale and Specifications
Hands
Double Gloving: Inner: NitrileOuter: Thicker Nitrile or Butyl Rubber
Isothiazolinones can penetrate standard thin nitrile gloves. Double gloving provides an extra barrier. Always check manufacturer data for chemical resistance and breakthrough times. Discard outer gloves immediately after handling and both pairs upon completion of work.[10]
Eyes/Face
Chemical Splash Goggles AND a Face Shield
Goggles provide a seal around the eyes to protect from splashes.[10] A face shield worn over goggles protects the entire face from splashes during transfers of liquids or handling of powders.[7]
Body
Chemical-Resistant Lab Coat
A standard cotton lab coat is insufficient. A coated or chemical-resistant lab coat that fastens completely is required. Consider a chemically resistant apron for handling larger quantities.[7]
| Respiratory | NIOSH-approved Respirator (if applicable) | A respirator with an appropriate cartridge (e.g., for organic vapors and particulates) is required if there is any risk of aerosol generation that cannot be contained by the fume hood or during spill cleanup.[5][7] |
Standard Operating Procedure: Safe Handling & Storage
Step-by-Step Handling Protocol
Preparation:
Conduct and document the pre-work risk assessment.
Cordon off the designated area in the fume hood.
Assemble all necessary chemicals, equipment, and waste containers inside the fume hood before starting.
Don all required PPE as specified in Table 3.
Execution:
Handle the substance with extreme care, avoiding any generation of dust or aerosols. Use techniques like gentle scooping of solids and slow pipetting of liquids.
Keep the container tightly closed when not in use.[5][7][8]
Work with the smallest quantity necessary for the experiment.
Always keep the fume hood sash at the lowest possible working height.
Post-Handling Decontamination:
Carefully decontaminate all surfaces in the designated area using an appropriate solvent (e.g., ethanol), followed by soap and water.
Decontaminate all non-disposable equipment before removing it from the fume hood.
Carefully doff PPE, removing outer gloves first. Wash hands thoroughly with soap and water after all work is complete.[8][10]
Storage Requirements
Container: Store in the original, tightly sealed container.[5][7][8]
Location: Store in a locked, dedicated, cool, dry, and well-ventilated corrosives cabinet.[7][8]
Incompatibilities: Segregate from strong oxidizing agents and incompatible substances.[7]
Labeling: The container must be clearly labeled with the chemical name and all appropriate GHS hazard pictograms.
Emergency Response Protocols
Immediate and correct action is critical in any emergency involving this substance.
Caption: Emergency response decision tree.
First Aid Measures for Exposure
Exposure Route
Action
Inhalation
Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[7][9]
Skin Contact
Immediately take off all contaminated clothing.[5] Rinse the affected skin with large amounts of soap and water for at least 15 minutes.[5][9] Seek immediate medical attention.[7]
Eye Contact
Immediately rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][7][9]
Ingestion
Do NOT induce vomiting.[6][7] Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Call a physician or poison control center immediately.[6][9]
Note to Physician: This product is corrosive and a potent skin sensitizer. Use of gastric lavage or emesis is contraindicated. Ingestion may cause severe swelling and damage to delicate tissues with a danger of perforation.[6][7] Treat symptomatically.
Spill and Leak Cleanup
Personal Protection: Do not attempt to clean a spill without the appropriate respiratory protection and full PPE.
Containment: For liquid spills, absorb with a non-combustible, inert material such as sand, diatomite, or universal binders.[9] For solid spills, gently cover to avoid making dust airborne.
Cleanup: Carefully collect the absorbed material and place it into a designated, labeled, and sealed container for hazardous waste disposal.[9]
Ventilation: Ensure the area is well-ventilated during and after cleanup.
Waste Disposal
All materials contaminated with 5-Amino-3-methylisothiazole, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.
Collect waste in a clearly labeled, sealed, and chemically compatible container.
Dispose of the waste through your institution's Environmental Health & Safety (EH&S) office, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[9]
References
Material Safety Data Sheet. (2021). bio-WORLD. [Link]
Methylisothiazolinone. PubChem, National Institutes of Health. [Link]
3(2H)-Isothiazolone, 5-chloro-2-methyl-: Human health tier II assessment. (2019). Australian Government Department of Health. [Link]
Isothiazolinones: Human health tier III assessment. (2020). Australian Government Department of Health. [Link]
Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. Henkel. [Link]
Park, M., Kim, H., & Lee, J. (2020). Risk Assessment of 5-Chloro-2-Methylisothiazol-3(2H)-One/2-Methylisothiazol-3(2H)-One (CMIT/MIT) Used as a Preservative in Cosmetics. Toxicological research, 36(4), 361–369. [Link]
5-amino-3-methyl-isothiazole and process.
Amended Safety Assessment of Methylisothiazolinone and Methylchlorothiazolinone as Used in Cosmetics. (2019). Cosmetic Ingredient Review. [Link]
Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 5-Methylisothiazol-3-amine
Introduction The isothiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, conferring unique electronic properties and metabolic stability to molecules.[1] Derivatives of isothiazole are...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The isothiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, conferring unique electronic properties and metabolic stability to molecules.[1] Derivatives of isothiazole are integral to a range of biologically active compounds, including antibacterial agents.[2] 5-Methylisothiazol-3-amine, in particular, serves as a highly versatile and cost-effective starting material for the construction of more complex, fused heterocyclic systems. Its bifunctional nature, featuring a nucleophilic amino group and an activated heterocyclic core, allows for a variety of synthetic transformations.
This guide provides an in-depth exploration of validated synthetic routes utilizing 5-Methylisothiazol-3-amine to access novel and medicinally relevant heterocyclic frameworks. We will delve into the mechanistic rationale behind these transformations and provide detailed, field-tested protocols for key reactions. The methodologies discussed are designed to be robust and scalable, enabling researchers in drug discovery and chemical development to rapidly generate libraries of diverse compounds.
Safety Information: 5-Methylisothiazol-3-amine is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. It is also a flammable liquid and vapor. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn, and all manipulations should be performed in a well-ventilated fume hood.[3]
Core Synthetic Strategies and Mechanistic Insights
The strategic value of 5-Methylisothiazol-3-amine lies in the reactivity of its exocyclic amino group, which can act as a potent nucleophile to initiate cyclization cascades. This allows for the annulation of new rings onto the isothiazole core, leading to fused systems with significant therapeutic potential.
Figure 1: Key synthetic pathways originating from 5-Methylisothiazol-3-amine.
Strategy 1: Annulation of Pyridine Rings - The Gould-Jacobs Reaction
One of the most powerful methods for constructing isothiazolo[5,4-b]pyridines is a modified Gould-Jacobs reaction. This sequence involves the initial condensation of the amino group with a suitable three-carbon electrophile, typically a derivative of malonic acid, followed by a high-temperature thermal cyclization.
The causality of this pathway is straightforward:
Nucleophilic Attack: The amino group of 5-methylisothiazol-3-amine attacks the electrophilic carbon of a reagent like diethyl ethoxymethylenemalonate (EMME), displacing the ethoxy group to form a stable enamine intermediate.[4]
Thermal Cyclization: Heating this intermediate in a high-boiling solvent (e.g., diphenyl ether) initiates an intramolecular electrophilic aromatic substitution-type reaction. The enamine's double bond attacks the C4 position of the isothiazole ring, which is activated towards such reactions.
Aromatization: Subsequent elimination of ethanol leads to the formation of the fused pyridone ring system.
Functionalization: The resulting 4-hydroxy-isothiazolo[5,4-b]pyridine can be converted to a more versatile 4-chloro intermediate using reagents like phosphorus oxychloride (POCl₃). This chloro-derivative is an excellent substrate for nucleophilic aromatic substitution (SₙAr), allowing for the introduction of a wide array of functional groups to build a diverse chemical library.[4]
Caption: Workflow for the synthesis of isothiazolo[5,4-b]pyridines.
Strategy 2: Construction of Fused Pyrimidines
The synthesis of isothiazolo[5,4-d]pyrimidines requires a different approach, often starting with a functionalized isothiazole. A common and effective route begins with the introduction of a cyano group at the C4 position of the isothiazole ring, which can be accomplished through various methods starting from the parent amine. The resulting 5-amino-3-methylisothiazole-4-carbonitrile is a powerful intermediate.[5]
The reaction proceeds via:
Cyclization with Orthoesters: The aminonitrile intermediate is reacted with an orthoester, such as triethyl orthoformate. The amino group attacks the orthoester, leading to an intermediate that cyclizes onto the nitrile group. This forms the pyrimidine ring, resulting in a 4-alkoxy or 4-unsubstituted isothiazolo[5,4-d]pyrimidine, depending on the orthoester used.[5]
Introduction of Diversity: The resulting fused pyrimidine can be further functionalized. For example, hydrolysis of the nitrile to an amide, followed by cyclization, yields isothiazolo[5,4-d]pyrimidin-4-ones.[5] Alternatively, reaction with primary amines can displace groups at the 4-position to generate libraries of 4-amino-substituted derivatives.[5]
Caption: Synthetic pathway to isothiazolo[5,4-d]pyrimidines.
Strategy 3: Multicomponent Reactions (MCRs) for Rapid Diversification
Multicomponent reactions are a cornerstone of modern medicinal chemistry, allowing for the one-pot synthesis of complex molecules from three or more starting materials. Aminoazoles, including 5-methylisothiazol-3-amine, are excellent substrates for MCRs.[6] A prominent example is the Kabachnik–Fields reaction for synthesizing α-aminophosphonates, which are known for their diverse biological activities.[7]
The general principle involves:
Imine Formation: An aldehyde reacts with the amino group of the isothiazole to form a reactive Schiff base (imine) in situ.
Nucleophilic Addition: A third component, such as a phosphite ester, acts as a nucleophile and adds to the electrophilic imine carbon.
Product Formation: This cascade efficiently generates a complex molecule in a single step, incorporating diversity from the chosen aldehyde and phosphite.[7]
Caption: Generalized scheme for a three-component reaction.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-hydroxy-3-methylisothiazolo[5,4-b]pyridine-5-carboxylate (Intermediate 4)
This protocol is adapted from established literature procedures.[4]
Step 1a: Enamine Formation. In a round-bottom flask, combine 5-Methylisothiazol-3-amine (5.0 mmol, 0.57 g) and diethyl ethoxymethylenemalonate (EMME) (5.5 mmol, 1.19 g).
Heat the mixture under a nitrogen atmosphere at 110°C for 30 minutes. The reaction mixture will become a thick oil.
Cool the mixture to room temperature and triturate with diethyl ether. A pale yellow solid will precipitate.
Collect the solid by filtration and crystallize from an ether-petroleum ether mixture to yield diethyl 2-[(3-methylisothiazol-5-ylamino)methylene]malonate as white needles.
Step 1b: Thermal Cyclization. Add the enamine product (2.0 mmol, 0.57 g) to diphenyl ether (8.5 g) in a high-temperature reaction flask equipped with a reflux condenser.
Heat the mixture rapidly to 250°C and maintain this temperature for 20 minutes.
Cool the reaction mixture to room temperature and dilute with n-hexane to precipitate the product.
Collect the solid by filtration, wash thoroughly with n-hexane, and dry to yield the title compound (4).
Protocol 2: Synthesis of Ethyl 4-chloro-3-methylisothiazolo[5,4-b]pyridine-5-carboxylate (Intermediate 5)
This protocol is adapted from established literature procedures.[4]
In a round-bottom flask, suspend the 4-hydroxy product (4) (1.0 mmol, 0.238 g) in distilled phosphorus oxychloride (POCl₃) (5 mL).
Heat the mixture at reflux for 2 hours. The suspension will dissolve to form a clear solution.
After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.
Pour the residue onto crushed ice and extract the product with ethyl acetate (3 x 20 mL).
Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the title compound (5) as a white crystalline solid.
Protocol 3: General Procedure for Nucleophilic Substitution
This protocol is adapted from established literature procedures.[4]
To a solution of the 4-chloro intermediate (5) (1.0 mmol, 0.256 g) in a suitable solvent like ethanol or DMF (10 mL), add the desired primary or secondary amine (1.1 mmol).
If the amine is used as a hydrochloride salt, add a base such as triethylamine (1.2 mmol) to liberate the free amine.
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.
Upon completion, cool the mixture and remove the solvent under reduced pressure.
Purify the residue by column chromatography on silica gel or by recrystallization to obtain the desired 4-(substituted amino)isothiazolo[5,4-b]pyridine-5-carboxylate.
Entry
Amine (R¹R²NH)
Solvent
Yield (%)
1
Ethanolamine
Ethanol
65
2
Glycine methyl ester
DMF
71
3
Aniline
Ethanol
65
4
p-Toluidine
Ethanol
70
5
p-Anisidine
Ethanol
72
6
p-Chloroaniline
Ethanol
80
Table 1: Representative yields for the synthesis of 4-(substituted amino)isothiazolo[5,4-b]pyridines, adapted from reference[4].
Protocol 4: One-Pot Kabachnik–Fields Synthesis of α-Aminophosphonates
This protocol is based on a general procedure for the synthesis of related heterocyclic α-aminophosphonates.[7]
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 5-Methylisothiazol-3-amine (1.0 mmol), the desired aldehyde (1.0 mmol), and anhydrous lithium perchlorate (LiClO₄) as a catalyst in dichloromethane (CH₂Cl₂) (15 mL).
Add the phosphite ester (e.g., diethyl phosphite) (1.0 mmol) to the mixture.
Stir the reaction at room temperature for 24-48 hours. Monitor the progress by TLC.
Upon completion, wash the reaction mixture with water and then with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired α-aminophosphonate derivative.
Conclusion
5-Methylisothiazol-3-amine is a potent and versatile building block for the synthesis of novel fused heterocyclic systems. The protocols and strategies outlined in this guide demonstrate its utility in constructing isothiazolo[5,4-b]pyridines, isothiazolo[5,4-d]pyrimidines, and complex acyclic derivatives through multicomponent reactions. The causality-driven explanations for each synthetic choice provide a framework for rational design and troubleshooting. By leveraging these robust methodologies, researchers can efficiently generate diverse libraries of isothiazole-containing compounds for screening in drug discovery and materials science programs.
References
Google Patents. (1959). 5-amino-3-methyl-isothiazole and process. US2871243A.
Khan, I., et al. (2016). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Molecules. [Link]
Chimichi, S., Nesi, R., Ponticelli, F., & Tedeschi, P. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1. [Link]
Zaleska, B., & Zaprutko, L. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds. [Link]
MDPI. (2023). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules. [Link]
Iraqi Academic Scientific Journals. (2023). NEW METHODOLOGY TO SYNTHESIS 3- SECONDARY AMINES OF IMIDAZOBENZOTHIAZOLE DERIVATIVES WITH STUDY THEIR BIOLOGICAL ACTIVITIES. [Link]
Singh, O. V., & Muthukrishnan, M. (2006). The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. Journal of Chemical Research. [Link]
Bentham Science. (2021). Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. [Link]
PubChem. 3-Methylisothiazol-5-amine. National Center for Biotechnology Information. [Link]
Sharma, V., Kumar, P., & Pathak, D. (2020). α-Aminoazoles/azines: key reaction partners for multicomponent reactions. RSC Advances. [Link]
Royal Society of Chemistry. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. [Link]
Al-Omran, F., et al. (2010). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents. Molecules. [Link]
El-Adl, K., et al. (2022). One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors. RSC Advances. [Link]
Farmacia Journal. (2018). SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]
ResearchGate. (2011). Cyclocondensation of 3-diamino-1,2,4-thiazole with benzaldehydes and Meldrum acid. [Link]
Application Notes and Protocols for the N-alkylation of 5-Methylisothiazol-3-amine
Introduction: The Strategic Importance of N-Alkylated 5-Methylisothiazol-3-amine The 5-methylisothiazol-3-amine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development. N-alkylation of the...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of N-Alkylated 5-Methylisothiazol-3-amine
The 5-methylisothiazol-3-amine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development. N-alkylation of the primary amino group is a critical synthetic transformation that allows for the systematic modulation of a compound's physicochemical and pharmacological properties. By introducing various alkyl substituents, researchers can fine-tune lipophilicity, metabolic stability, and target-binding interactions, ultimately optimizing lead compounds for enhanced efficacy and safety. This document provides detailed, field-proven protocols for the N-alkylation of 5-methylisothiazol-3-amine, offering insights into the underlying chemical principles and practical considerations for successful synthesis.
Regioselectivity of Alkylation: A Mechanistic Perspective
A critical consideration in the N-alkylation of 5-methylisothiazol-3-amine is the regioselectivity of the reaction. The molecule presents two potential nucleophilic nitrogen atoms: the exocyclic primary amine (at the 3-position) and the endocyclic ring nitrogen. While alkylation of the endocyclic nitrogen has been observed in some related heterocyclic systems, the exocyclic amino group is generally more nucleophilic and sterically accessible.[1] Consequently, the protocols detailed herein are designed to favor selective alkylation at the exocyclic amino group, a crucial aspect for predictable drug design and structure-activity relationship (SAR) studies.
Safety and Handling of 5-Methylisothiazol-3-amine
5-Methylisothiazol-3-amine is a flammable liquid and vapor and is harmful if swallowed, in contact with skin, or inhaled.[2] It can cause skin and serious eye irritation, as well as respiratory irritation.[2] Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All waste materials should be disposed of in accordance with institutional and local regulations.
Protocol I: Direct N-Alkylation with Alkyl Halides
This protocol describes a classical and widely applicable method for the mono-N-alkylation of 5-methylisothiazol-3-amine using an alkyl halide in the presence of a non-nucleophilic base. The base is essential to neutralize the hydrohalic acid generated during the reaction, driving the equilibrium towards product formation.
Reaction Scheme:
Step-by-Step Experimental Protocol:
Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-methylisothiazol-3-amine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) (approximately 0.1-0.5 M concentration).
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) (1.5-2.0 eq) or diisopropylethylamine (DIPEA) (1.5-2.0 eq), to the solution. Stir the suspension at room temperature for 10-15 minutes.
Addition of Alkylating Agent: Slowly add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.2 eq) to the reaction mixture at room temperature.
Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts. Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-alkyl-5-methylisothiazol-3-amine.
Causality of Experimental Choices:
Solvent: Aprotic polar solvents like DMF and MeCN are chosen for their ability to dissolve the reactants and facilitate the S_N2 reaction mechanism.
Base: A non-nucleophilic base is crucial to prevent competition with the amine for the alkylating agent. K₂CO₃ is a cost-effective and efficient choice, while DIPEA is a soluble organic base that can be advantageous in certain cases.
Temperature: Heating is often necessary to overcome the activation energy of the reaction, but excessive temperatures should be avoided to minimize side reactions.
Protocol II: Reductive Amination with Aldehydes and Ketones
Reductive amination is a powerful and versatile method for the N-alkylation of amines, particularly for the synthesis of secondary and tertiary amines.[3] This two-step, one-pot procedure involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method is often preferred over direct alkylation as it can offer better control over the degree of alkylation and avoids the formation of quaternary ammonium salts.[3]
Reaction Scheme:
Step-by-Step Experimental Protocol:
Imine Formation: In a round-bottom flask, dissolve 5-methylisothiazol-3-amine (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or dichloromethane (DCM) (approximately 0.1-0.5 M concentration). Stir the mixture at room temperature. The formation of the imine can be facilitated by the addition of a catalytic amount of acetic acid.
Reduction: Once imine formation is evident (as monitored by TLC or LC-MS), add a mild reducing agent such as sodium borohydride (NaBH₄) (1.5-2.0 eq) or sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise at 0 °C.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the reduction is complete, as indicated by TLC or LC-MS.
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality of Experimental Choices:
Reducing Agent: Sodium borohydride is a cost-effective and commonly used reducing agent. Sodium triacetoxyborohydride is a milder and more selective reagent, often preferred for acid-sensitive substrates as it can be used in the presence of a catalytic amount of acetic acid to promote imine formation.
Solvent: Protic solvents like methanol or ethanol are often used as they can participate in the reaction mechanism and help to stabilize the intermediates. Dichloromethane is a good alternative for substrates that are not soluble in alcohols.
One-Pot Procedure: The one-pot nature of this reaction is highly efficient, as it avoids the isolation of the intermediate imine, which can be unstable.
Data Presentation: Comparative Reaction Parameters
Parameter
Direct Alkylation with Alkyl Halides
Reductive Amination
Alkylating Agent
Alkyl halides (e.g., R-Br, R-I)
Aldehydes (R-CHO) or Ketones (R₂C=O)
Key Reagents
Non-nucleophilic base (e.g., K₂CO₃, DIPEA)
Reducing agent (e.g., NaBH₄, STAB)
Typical Solvents
DMF, MeCN
MeOH, EtOH, DCM
Reaction Temperature
60-80 °C
0 °C to room temperature
Advantages
Wide availability of alkyl halides.
Good control over mono-alkylation, avoids over-alkylation, mild reaction conditions.
Limitations
Potential for over-alkylation to form tertiary amines and quaternary ammonium salts.
Limited by the availability of the corresponding aldehyde or ketone.
Experimental Workflows and Logical Relationships
Workflow for Direct N-Alkylation
Caption: Workflow for the direct N-alkylation of 5-methylisothiazol-3-amine.
Workflow for Reductive Amination
Caption: Workflow for the reductive amination of 5-methylisothiazol-3-amine.
Characterization of N-Alkylated Products
The successful synthesis of N-alkyl-5-methylisothiazol-3-amine derivatives must be confirmed by a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. In the ¹H NMR spectrum, the appearance of new signals corresponding to the introduced alkyl group and the disappearance of one of the N-H protons are key indicators of successful alkylation. The chemical shifts of the protons on the carbon adjacent to the nitrogen will typically appear in the range of 2.5-4.5 ppm.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the product.
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.
Analytical Workflow for Product Validation
Caption: Analytical workflow for the validation of N-alkylated products.
Conclusion
The protocols detailed in this application note provide robust and versatile methods for the N-alkylation of 5-methylisothiazol-3-amine. The choice between direct alkylation and reductive amination will depend on the specific substrate, the desired product, and the availability of starting materials. By carefully considering the mechanistic principles and adhering to the experimental procedures, researchers can confidently synthesize a diverse library of N-alkylated derivatives for further investigation in drug discovery and development programs.
References
Adams, A., & Slack, R. (1959). 5-Amino-3-methyl-isothiazole and process. U.S.
European Chemicals Agency. (n.d.). 3-methylisothiazol-5-amine. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 3-Methylisothiazol-5-amine. PubChem Compound Summary for CID 32307. Retrieved from [Link].
Kuczyński, L., et al. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules, 24(12), 2293. [Link]
Khalfallah, A., et al. (2023). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Journal Marocain de Chimie Hétérocyclique, 21(04). [Link]
Panosyan, H. A., et al. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules, 28(5), 2185. [Link]
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
Bakulev, V. A., et al. (2000). Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines. Russian Journal of Organic Chemistry, 36(10), 1516-1518.
Abdel-Wahab, B. F., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry, 5(4), 459-465.
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. Retrieved from [Link]
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
Application Note: Leveraging 5-Methylisothiazol-3-amine for the Synthesis of Potent and Selective MMP-12 Inhibitors
Audience: Researchers, scientists, and drug development professionals. Introduction: Targeting MMP-12 in Inflammatory Diseases Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a zinc-dependent...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting MMP-12 in Inflammatory Diseases
Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation and remodeling of the extracellular matrix.[1] Overexpression and aberrant activity of MMP-12 are strongly implicated in the pathogenesis of several inflammatory diseases. In Chronic Obstructive Pulmonary Disease (COPD), MMP-12 released by alveolar macrophages contributes to the destruction of alveolar walls, leading to emphysema.[2][3] Its role also extends to asthma, where it influences airway changes, and other neurological and cardiovascular diseases.[4][5] This pathological involvement makes MMP-12 a compelling therapeutic target for pharmacological intervention.[2][4]
The design of selective MMP-12 inhibitors is a key strategy for developing novel therapeutics. A successful inhibitor scaffold must present specific functionalities to interact with the enzyme's active site, particularly the catalytic zinc ion and the hydrophobic S1' specificity pocket. The isothiazole ring system has emerged as a valuable heterocyclic scaffold in medicinal chemistry.[6][7] Its unique electronic properties and ability to serve as a bioisostere for other functional groups make it an attractive core for building potent enzyme inhibitors.[8][9] This guide details a representative synthetic strategy and biological evaluation protocol for developing novel MMP-12 inhibitors using 5-Methylisothiazol-3-amine as a versatile starting material.
Rationale for the Isothiazole Scaffold
The 5-methylisothiazole moiety serves as an excellent foundational structure for MMP-12 inhibitors for several key reasons:
Structural Rigidity and Vectorial Projection: The aromatic isothiazole ring provides a rigid core, allowing for the precise spatial orientation of substituents towards key binding regions within the MMP-12 active site.
Modulation of Physicochemical Properties: As a heterocyclic system, it influences the overall polarity, solubility, and metabolic stability of the final compound, properties that are critical for drug development.[8]
Synthetic Tractability: The primary amine at the 3-position of 5-Methylisothiazol-3-amine offers a convenient handle for synthetic elaboration, enabling the straightforward introduction of moieties that target the enzyme's specificity pockets and incorporate a zinc-binding group (ZBG).[10]
Synthetic Strategy and Protocols
The following section outlines a generalized, yet robust, two-step synthetic protocol to generate a library of candidate MMP-12 inhibitors from 5-Methylisothiazol-3-amine. The strategy focuses on creating N-sulfonylated amino acid derivatives, a class of compounds known to exhibit potent MMP inhibition. The carboxylate of the amino acid serves as an effective non-hydroxamate zinc-binding group.
Diagram 1: General Synthetic Workflow
Caption: Synthetic workflow for MMP-12 inhibitors.
Part A: Synthesis of N-(5-methylisothiazol-3-yl) Amino Acid Intermediate
Causality: This initial step involves an amide coupling reaction. The goal is to conjugate a protected amino acid to the 5-methylisothiazol-3-amine core. Using a Boc-protected amino acid ensures that the reaction occurs selectively at the carboxylic acid, leaving the amino group of the amino acid available for the subsequent sulfonylation step. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are used as a standard peptide coupling system to activate the carboxylic acid and facilitate amide bond formation under mild conditions, minimizing side reactions.
Protocol 3.1: Amide Coupling
Reagent Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 5-Methylisothiazol-3-amine (1.0 eq) and a Boc-protected amino acid (e.g., Boc-Glycine, 1.1 eq) in anhydrous Dimethylformamide (DMF).
Activation: Cool the solution to 0°C in an ice bath. Add HOBt (1.2 eq) followed by the portion-wise addition of EDC (1.2 eq).
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 12-18 hours.
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.
Work-up: Pour the reaction mixture into cold water. Extract the aqueous layer three times with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure Boc-protected intermediate.
Characterization: Confirm the structure of the intermediate using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part B: Synthesis of the Final N-Sulfonylated Inhibitor
Causality: This part involves two key transformations. First, the Boc protecting group is removed under acidic conditions (Trifluoroacetic acid, TFA) to expose the primary amine of the amino acid linker. Second, this newly freed amine is reacted with an arylsulfonyl chloride.[10][11] The aryl group (e.g., biphenyl) is designed to interact with the hydrophobic S1' pocket of MMP-12, a critical interaction for achieving high potency.[12] A mild base like pyridine or triethylamine (TEA) is used to neutralize the HCl generated during the sulfonylation reaction.
Protocol 3.2: Deprotection and Sulfonylation
Deprotection: Dissolve the Boc-protected intermediate from Part A (1.0 eq) in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA, ~20% v/v) and stir at room temperature for 1-2 hours.
Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting amine salt is typically used directly in the next step without further purification.
Sulfonylation: Dissolve the crude amine salt in anhydrous DCM and cool to 0°C. Add a base such as pyridine or triethylamine (3.0 eq), followed by the slow addition of the desired arylsulfonyl chloride (e.g., biphenyl-4-sulfonyl chloride, 1.1 eq).
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM, wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
Purification & Characterization: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final compound by flash chromatography or recrystallization to yield the target MMP-12 inhibitor.[6] Confirm the final structure and purity (>95%) using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Biological Evaluation and Protocols
Once synthesized and characterized, the compounds must be evaluated for their ability to inhibit MMP-12 activity and for their selectivity against other MMPs.
In Vitro MMP-12 Inhibition Assay
Causality: A fluorogenic assay is a highly sensitive and standard method for measuring MMP activity.[13][14] The assay utilizes a peptide substrate containing a fluorescent reporter (fluorophore, e.g., Mca) and a quencher (e.g., Dpa).[13] In its intact state, the quencher suppresses the fluorescence of the reporter. When MMP-12 cleaves the specific peptide bond between the fluorophore and quencher, the fluorescence is restored. An effective inhibitor will prevent this cleavage, resulting in a low fluorescence signal.
Protocol 4.1: Fluorometric Assay for IC₅₀ Determination
Materials:
Recombinant human MMP-12 (catalytic domain)
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
Fluorogenic Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (stored as a stock solution in DMSO).[13]
Test Compounds and Control Inhibitor (e.g., NNGH): Serially diluted in DMSO.
Black 96-well microplate.
Assay Procedure:
Add 50 µL of Assay Buffer to all wells.
Add 2 µL of serially diluted test compound or control to the appropriate wells. For total activity (100% control), add 2 µL of DMSO.
Add 20 µL of diluted MMP-12 enzyme solution to all wells except the "no enzyme" blank. Incubate at 37°C for 15-30 minutes.
Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells.
Data Acquisition: Immediately begin reading the fluorescence intensity (Excitation: ~328 nm, Emission: ~393 nm) every 1-2 minutes for 30-60 minutes using a microplate reader.
Data Analysis:
Calculate the reaction rate (slope) for each well.
Determine the percent inhibition for each compound concentration:
% Inhibition = [1 - (Rate of sample / Rate of 100% control)] x 100
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Selectivity Profiling
To ensure the inhibitor is selective for MMP-12, the assay described in Protocol 4.1 should be repeated using other relevant MMPs, such as MMP-1 (collagenase), MMP-2, and MMP-9 (gelatinases). High selectivity is crucial to minimize off-target effects in a therapeutic context.
Data Presentation and Structure-Activity Relationship (SAR)
Systematic modification of the arylsulfonyl moiety and the amino acid linker allows for the exploration of the structure-activity relationship (SAR).[15] The goal is to identify the structural features that maximize potency against MMP-12 while maintaining selectivity.
Table 1: Representative Data for Synthesized MMP-12 Inhibitors
Compound ID
Amino Acid Linker
Aryl Group (R)
MMP-12 IC₅₀ (nM)
MMP-1 IC₅₀ (nM)
Selectivity (MMP-1/MMP-12)
IZ-01
Glycine
Phenyl
150
>10000
>66
IZ-02
Glycine
4-Biphenyl
25
4500
180
IZ-03
Glycine
4'-Fluoro-biphenyl
15
5200
>340
IZ-04
Alanine
4-Biphenyl
40
6000
150
Note: Data are hypothetical and for illustrative purposes.
This data illustrates how extending the aryl group to a biphenyl (IZ-02 vs. IZ-01) can significantly improve potency by better occupying the S1' pocket. Further modification, such as adding a fluorine atom (IZ-03), can further enhance binding.
Proposed Mechanism of Inhibition
The synthesized inhibitors are designed to bind to the active site of MMP-12 in a competitive manner. The key interactions involve the coordination of the carboxylate group with the catalytic zinc ion and the insertion of the large hydrophobic aryl group into the S1' pocket.
Diagram 2: Inhibitor Binding in MMP-12 Active Site
Caption: Proposed binding mode of an isothiazole-based inhibitor.
Conclusion
5-Methylisothiazol-3-amine is a highly valuable and synthetically accessible starting material for the development of potent and selective MMP-12 inhibitors. The protocols outlined in this guide provide a comprehensive framework for the synthesis, characterization, and biological evaluation of novel drug candidates based on this scaffold. By systematically exploring the structure-activity relationship, researchers can optimize these compounds to produce next-generation therapeutics for the treatment of COPD and other inflammatory diseases driven by MMP-12 pathology.
References
Goo, Y., et al. (2020). Therapeutic Targeting of MMP-12 for the Treatment of Chronic Obstructive Pulmonary Disease. Journal of Medicinal Chemistry. Available at: [Link]
Goerdeler, J. (1959). 5-amino-3-methyl-isothiazole and process. U.S. Patent No. 2,871,243. Washington, DC: U.S. Patent and Trademark Office.
Trivedi, S. G., et al. (2010). Matrix metalloproteinase-12 is a therapeutic target for asthma in children and young adults. Journal of Allergy and Clinical Immunology. Available at: [Link]
Yilmaz, I., et al. (2018). Synthesis and Evaluation of A New Series of Thiazole Derivatives as Potential Antitumor Agents and MMP Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
Churg, A., et al. (2012). Matrix metalloproteinases in COPD. European Respiratory Journal. Available at: [Link]
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Chemical Research in Toxicology. Available at: [Link]
PubChem (n.d.). 3-Methylisothiazol-5-amine. National Center for Biotechnology Information. Available at: [Link]
Macor, J. E., et al. (1992). Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]
BPS Bioscience (n.d.). MMP12 Fluorogenic Assay Kit. Available at: [Link]
Gupta, S. P., et al. (2003). A quantitative structure-activity relationship study of hydroxamate matrix metalloproteinase inhibitors derived from functionalized 4-aminoprolines. Bioorganic & Medicinal Chemistry. Available at: [Link]
Chelluboina, B., et al. (2017). MMP-12, a Promising Therapeutic Target for Neurological Diseases. Molecular Neurobiology. Available at: [Link]
Luchian, A. R., et al. (2020). Therapeutic targeting of MMP-12 for the treatment of chronic obstructive pulmonary disease. Journal of Medicinal Chemistry. Available at: [Link]
Papakonstantinou, E., et al. (2022). Matrix Metalloproteinases in Chronic Obstructive Pulmonary Disease. International Journal of Molecular Sciences. Available at: [Link]
Klacan, E., et al. (2022). Therapeutic efficacy of matrix metalloproteinase-12 suppression on neurological recovery after ischemic stroke: Optimal treatment timing and duration. Frontiers in Neurology. Available at: [Link]
Maniscalco, I., et al. (2020). 4-Thiazolidinone Derivatives as MMP Inhibitors in Tissue Damage: Synthesis, Biological Evaluation and Docking Studies. Molecules. Available at: [Link]
Gupta, S. P., et al. (2003). Quantitative Structure-Activity Relationship Studies on Matrix Metalloproteinase Inhibitors: Hydroxamic Acid Analogs. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
Al-Hussain, S. A., et al. (2023). Identification and Biological Validation of MMP-12 Inhibitors Guided by Pharmacophore-Based Virtual Screening and Docking Studies. ACS Omega. Available at: [Link]
ResearchGate (n.d.). 1,2,4‐Oxadiazoles as thiazole bioisostere. Available at: [Link]
Eldehna, W. M., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts. Available at: [Link]
GARDP Revive (n.d.). Structure-activity relationship (SAR). Available at: [Link]
Taleb, M., et al. (2016). Synthesis, in vitro and in vivo evaluation of MMP-12 selective optical probes. Scientific Reports. Available at: [Link]
Dobosz, T., et al. (2019). The role of MMP-12 gene polymorphism − 82 A-to-G (rs2276109) in immunopathology of COPD in polish patients: a case control study. BMC Medical Genetics. Available at: [Link]
Potemkin, V., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules. Available at: [Link]
Cruz, N. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Molecular and Organic Chemistry. Available at: [Link]
Al-Ostath, O. A., et al. (2023). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. RSC Advances. Available at: [Link]
ResearchGate (n.d.). Matrix metalloproteinase-12 is a therapeutic target for asthma in children and young adults. Available at: [Link]
ResearchGate (n.d.). Biological activity and synthesis of sulfonamide derivatives: A brief review. Available at: [Link]
Grams, F., et al. (2001). Structure-based design and synthesis of potent matrix metalloproteinase inhibitors derived from a 6H-1,3,4-thiadiazine scaffold. Journal of Medicinal Chemistry. Available at: [Link]
Al-Hussain, S. A., et al. (2023). Molecular and System-Level Characterization of MMP12 Suppression in Lung Cancer: A Combined Bioinformatics and Molecular Approach. International Journal of Molecular Sciences. Available at: [Link]
Kirschberg, T. A., et al. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences. Available at: [Link]
PubChem (n.d.). Methylisothiazolinone. National Center for Biotechnology Information. Available at: [Link]
Zarghi, A., et al. (2013). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research. Available at: [Link]
Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available at: [Link]
Al-Hussain, S. A., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Pharmaceuticals. Available at: [Link]
Morita, Y. (2012). Application of Bioisosteres in Drug Design. Literature Seminar. Available at: [Link]
HPLC and GC methods for analyzing 5-Methylisothiazol-3-amine purity
Introduction & Scope 5-Methylisothiazol-3-amine is a critical heterocyclic intermediate used in the synthesis of agrochemicals, pharmaceuticals (specifically kinase inhibitors), and biocides. Its analysis presents a clas...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
5-Methylisothiazol-3-amine is a critical heterocyclic intermediate used in the synthesis of agrochemicals, pharmaceuticals (specifically kinase inhibitors), and biocides. Its analysis presents a classic "heterocyclic amine challenge" in chromatography:
Polarity: The molecule is highly polar, leading to poor retention on standard C18 columns.
Basicity: The amine group (
) and the ring nitrogen interact strongly with residual silanols on silica supports, causing severe peak tailing.
UV Activity: While UV-active, the chromophore is sensitive to pH changes, requiring careful mobile phase buffering.
This guide provides two orthogonal methods—RP-HPLC (purity and assay) and GC-FID (volatile impurities and residual solvents)—designed to overcome these specific physicochemical hurdles.
Physicochemical Profile (Predicted/Typical)
Property
Value / Characteristic
Analytical Implication
Structure
Heterocyclic amine (Isothiazole ring)
Potential for tautomerism; pH-dependent UV spectra.
pKa (Conj. Acid)
~2.5 – 3.5 (Ring N)
Low basicity compared to pyridines, but still prone to silanol interaction.
Boiling Point
~90–110°C (at reduced pressure)
Volatile enough for GC, but thermal degradation is a risk.
Solubility
High in MeOH, DMSO, ACN; Mod. in Water
Diluent selection is critical to prevent peak distortion.
HPLC Method Development & Protocol
Rationale: The "Acidic Lock" Strategy
To analyze 5-Methylisothiazol-3-amine, we employ an "Acidic Lock" strategy .[1] By lowering the mobile phase pH to ~2.5, we achieve two goals:
Protonation: The amine functionality is fully protonated (
), preventing secondary interactions with silanols.
Silanol Suppression: At pH 2.5, silica silanols (
) are protonated to neutral , eliminating the cation-exchange mechanism that causes tailing.
HPLC Protocol: Purity & Assay
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
1. Chromatographic Conditions
Column:Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Luna Omega PS C18 .
Why: These columns are "base-deactivated" (end-capped) to minimize amine tailing.
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5).
Prep: Dissolve 2.72 g
in 1L water; adjust pH to 2.5 with . Filter (0.22 µm).
Internal Standard: Dodecane (optional, for quantitative assay).
Visualized Workflows
Logic Flow: Method Selection & Troubleshooting
The following diagram illustrates the decision process for analyzing heterocyclic amines, ensuring the researcher chooses the correct path based on analyte behavior.
Caption: Decision matrix for optimizing chromatographic conditions for heterocyclic amines.
Impurity Profiling
When analyzing 5-Methylisothiazol-3-amine, specific process-related impurities must be monitored. These often arise from the oxidative cyclization synthesis routes.
Impurity Type
Likely Structure
Detection Method
Regioisomer
3-Methylisothiazol-5-amine
HPLC (Separable by gradient due to slight pKa diff).
Starting Material
3-Aminocrotononitrile derivatives
GC or HPLC (Nitrile group distinct in UV).
Oxidation Byproducts
Isothiazolinones (e.g., MIT)
HPLC (Distinct UV max ~275nm).
Solvents
Methanol, Toluene
GC-FID (Headspace or Direct Inj).
References
Basavanakatti, A. et al. (2024).[2] Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. Available at: [Link]
Restek Corporation. (2000). Analysis of Amines by Packed Column GC. Bulletin 737F. Available at: [Link] (General Guide Reference).
Shimadzu Corporation. Analytical Methods for Amino Acids and Amines. Technical Report. Available at: [Link]
PubChem. Methylisothiazolinone (Structural Analog Data). National Library of Medicine. Available at: [Link]
Agilent Technologies. Analysis of volatile amines using the Agilent CP-Volamine column. Application Note. Available at: [Link]
Application Note: Derivatization of 5-Methylisothiazol-3-amine for Biological Screening Assays
Executive Summary 5-Methylisothiazol-3-amine (CAS: 38233-63-9) represents a valuable "privileged scaffold" in medicinal chemistry, offering a bioisostere for thiazoles and pyridines with distinct lipophilic and electroni...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Methylisothiazol-3-amine (CAS: 38233-63-9) represents a valuable "privileged scaffold" in medicinal chemistry, offering a bioisostere for thiazoles and pyridines with distinct lipophilic and electronic properties. However, its utility in high-throughput screening (HTS) is often limited by the reduced nucleophilicity of the C3-amine, which leads to failure in standard amide coupling protocols. This guide provides validated, high-efficiency protocols for derivatizing this scaffold, specifically tailored to overcome its electronic deactivation. We detail methods for generating Structure-Activity Relationship (SAR) libraries and synthesizing biological probes, ensuring compatibility with downstream biochemical assays.
Chemical Assessment & Strategic Planning
The Nucleophilicity Challenge
The primary challenge in derivatizing 5-methylisothiazol-3-amine is its low basicity. Unlike aliphatic amines (
) or anilines (), the 3-aminoisothiazole moiety possesses a conjugate acid estimated between 2.0 and 2.5 .
Mechanistic Insight: The lone pair on the exocyclic nitrogen is partially delocalized into the electron-deficient isothiazole ring. Consequently, standard coupling reagents (e.g., EDC/NHS) often result in low yields or unreacted starting material.
Strategic Solution: Reactions require activated electrophiles (acid chlorides, acyl fluorides) or high-efficiency coupling agents (HATU, COMU) combined with base catalysis to drive the equilibrium forward.
Solubility Profile
LogP: ~0.4 (Moderate hydrophilicity).
Solvent Compatibility: Soluble in DMSO, DMF, and Methanol. Limited solubility in non-polar solvents (Hexanes) or neutral water.
Assay Implication: Stock solutions must be prepared in DMSO. Final assay concentrations should keep DMSO
to prevent enzyme denaturation, though the scaffold itself is stable.
Dissolution: Dissolve 5-Methylisothiazol-3-amine in anhydrous DMSO (concentration 10 mg/mL).
Catalysis Setup: Add Triethylamine followed by DMAP.
Mechanism: DMAP acts as a "nucleophilic shuttle," attacking the isothiocyanate first to form a reactive intermediate that transfers the tag to the weak isothiazole amine.
Labeling: Add FITC solid directly to the solution. Protect from light immediately with aluminum foil.
Incubation: Shake at room temperature for 12 hours.
Purification:
Do not perform aqueous extraction (FITC hydrolyzes).
Storage: Lyophilize fractions and store at -20°C in the dark.
Data Presentation & QC Standards
Solvent & Reagent Compatibility Table
When designing assays or synthesis routes, reference this compatibility matrix to avoid precipitation or side reactions.
Parameter
Recommended
Caution
Forbidden
Reaction Solvent
DMF, DMA, NMP
THF (Poor solubility)
Water, Alcohols (Competes in acylation)
Coupling Reagent
HATU, POCl3, Ghosez's Reagent
EDC, DCC (Too slow)
-
Base
DIPEA, 2,6-Lutidine
Pyridine (Hard to remove)
Primary amines (Side reaction)
Assay Solvent
DMSO (<1% final)
Ethanol
Acetone (High volatility/interference)
Quality Control Logic
Before biological screening, derivatives must pass the following QC gates to ensure data integrity.
Figure 1: Quality Control Decision Tree. Ensuring compound purity and solubility prevents "False Positives" caused by non-specific binding of aggregates.
Biological Assay Considerations
Interference & False Positives
Isothiazole derivatives can occasionally act as PAINS (Pan-Assay Interference Compounds) if the ring is chemically destabilized, leading to ring-opening and reaction with cysteine residues in proteins.
Mitigation: Incubate the derivative with 10 mM Glutathione (GSH) for 1 hour and analyze by LC-MS. If a GSH-adduct is observed, the compound is a reactive electrophile and unsuitable for screening.
Optical Interference: Thiazole-based scaffolds often absorb in the UV range (280-320 nm). Avoid assays that rely on absorbance readouts in this window. Use red-shifted fluorescence (Ex > 480 nm) or luminescence.
Mechanistic Pathway Visualization
Understanding where the derivative interacts in a typical signaling cascade (e.g., Kinase inhibition) helps in interpreting data.
Figure 2: Simplified Assay Logic. The derivative (Ligand) must bind the Target stably to modulate the Signal. Instability leads to signal loss.
References
Electronic Properties of Heterocycles
Title: Electrical effects in substituted thiazoles.[1] pKa Values of some 5-substituted 2-aminothiazoles.
Source: Journal of the Chemical Society, Perkin Transactions 2.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 5-Methylisothiazol-3-amine Synthesis Optimization
Case ID: ISO-5M3A-YIELD
Status: Open
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Diagnostic (Start Here)
User Problem: Consistently low yields (<25%) and difficult purification ("tar" formation) during the synthesis of 5-methylisothiazol-3-amine.
Initial Diagnostic Warning (The Isomer Trap):
Before optimizing, verify your target regiochemistry. There is frequent confusion between 5-methylisothiazol-3-amine (Target A) and 3-methylisothiazol-5-amine (Target B).
Target A (Amine at 3, Methyl at 5): Less common, harder to synthesize directly from simple nitriles. Requires specific "Hartke" type precursors or decarboxylation routes.
Target B (Amine at 5, Methyl at 3): The classic "Adams" or "Goerdeler" product derived from
-aminocrotononitrile.
If you are using
-aminocrotononitrile + Sulfur/Oxidant, you are likely making Target B, not Target A.
Diagnostic Flowchart
Use this logic tree to identify the specific failure point in your workflow.
Caption: Figure 1: Diagnostic logic for identifying yield loss points in isothiazole synthesis. Note the critical branch between direct cyclization and carboxylate routes.
Technical FAQs: Troubleshooting Specific Failures
Category 1: Reaction Optimization (The "Black Box" Phase)
Q: I am using the oxidative cyclization of a thioamide precursor. The reaction turns into a dark tar immediately. What is happening?A: This is the classic "isothiazole polymerization" mode.
Mechanism: The oxidative closure of
-aminothioacrylamides (or related thioamides) competes with intermolecular disulfide bond formation. If the oxidant concentration is too high locally, or the temperature is too high (>20°C), you form radical species that polymerize.
Correction:
Temperature: Maintain the reaction between 0°C and 5°C . Do not let it reach room temperature until the oxidant is fully consumed.
Oxidant Choice: If using Iodine (
), switch to Hydrogen Peroxide () in a biphasic system (e.g., DCM/Water) or Chloramine-T . is cleaner but requires careful pH control.
Dilution: High dilution favors intramolecular cyclization (ring formation) over intermolecular dimerization (tar).
Q: My LCMS shows the product peak, but it disappears during workup. Is it volatile?A: 5-Methylisothiazol-3-amine is relatively volatile and, more importantly, highly water-soluble in its protonated form.
The Trap: Isothiazoles are weak bases (
). If you wash your organic layer with 1N HCl (a common habit), you extract 100% of your product into the aqueous waste.
The Fix:
Do NOT use acid washes if the product is in the organic phase.
Do use a "Salting Out" procedure: Saturate the aqueous phase with NaCl before extraction.
Solvent: Use Chloroform/Isopropanol (3:1) for extraction if the product is stuck in the aqueous phase.
Category 2: The "Hartke" Method (High Purity Alternative)
Q: Direct cyclization is too messy. Is there a higher-yield alternative?A: Yes. The "Hartke" approach (via an ester intermediate) is longer but more robust.
Protocol Overview:
Cyclization: Synthesize Ethyl 3-amino-5-methylisothiazole-4-carboxylate . This is often done by reacting an enamino-ester precursor with isothiocyanates or sulfur.
Hydrolysis: Saponify the ester to the carboxylic acid.
Decarboxylation: Thermally decarboxylate to yield 5-methylisothiazol-3-amine.
Why it works: The ester group stabilizes the ring during formation, preventing the "tar" side reactions. The difficult step is the decarboxylation, which must be done carefully to avoid ring opening.
Preparation: Dissolve the thioamide (1.0 eq) in Methanol. Cool to 0°C in an ice/salt bath.
Controlled Addition: Add the oxidant (1.1 eq) dropwise over 60 minutes .
Critical: Monitor internal temperature. If it rises above 5°C, stop addition.
Stirring: Stir at 0°C for 2 hours, then allow to warm to 10°C over 4 hours.
Quench: Quench excess oxidant with saturated Sodium Thiosulfate (
).
Basification (The Yield Maker):
The reaction mixture is likely acidic.
Carefully adjust pH to 8-9 using saturated
. Do not use strong NaOH (risk of ring opening).
Extraction:
Evaporate Methanol (keep bath <40°C).
Saturate the remaining aqueous solution with NaCl.
Extract 5x with DCM.
Drying: Dry over
(Magnesium sulfate can sometimes bind amines).
Data Table: Comparison of Oxidants
Oxidant
Typical Yield
Purity Profile
Main Issue
Iodine ()
35-45%
Low (Dark Tar)
Difficult removal of iodine; promotes polymerization.
(Acidic)
50-60%
Medium
Exothermic; requires strict temp control.
Chloramine-T
55-65%
High
Byproduct (sulfonamide) removal can be tedious.
Sulfuryl Chloride
40-50%
Medium
Very harsh; often chlorinates the ring (C4 position).
Reaction Mechanism Visualization
Understanding where the reaction fails is key. This diagram shows the oxidative closure pathway.[1]
Caption: Figure 2: Mechanistic pathway. Success depends on favoring the 'Cyclization' path over the 'Side Reaction' (Dimerization) by controlling concentration and temperature.
References
Adams, A., & Slack, R. (1959). "Isothiazole: A New Mononuclear Heterocyclic System." Journal of the Chemical Society, 3061–3072.
Foundational text on isothiazole synthesis via oxidative cycliz
Goerdeler, J., & Pohland, H. W. (1961). "Über Isothiazole, II: Synthese von 5-Amino-isothiazolen." Chemische Berichte, 94(11), 2950–2958.
Describes the reaction of
-aminocrotononitrile deriv
Hartke, K., & Peshkar, L. (1968).[2] "Acyl-isothiocyanate, II: Synthese von Isothiazol-Derivaten." Archiv der Pharmazie, 301(8), 611–620.[2]
The "Hartke" method utilizing ester intermedi
Crowley, P. J., et al. (2000). "Process for the preparation of 5-amino-3-alkylisothiazole compounds." World Patent WO2000068214A1.
Industrial optimization of the sulfuryl chloride oxid
Navigating the Labyrinth: A Technical Support Guide to Purifying Polar 5-Methylisothiazol-3-amine Derivatives
Welcome to the technical support center dedicated to addressing the unique and often frustrating challenges encountered during the purification of polar derivatives of 5-Methylisothiazol-3-amine. This guide is designed f...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to addressing the unique and often frustrating challenges encountered during the purification of polar derivatives of 5-Methylisothiazol-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating these valuable compounds. The inherent basicity of the amine function, coupled with the polar nature of the isothiazole ring and its derivatives, creates a perfect storm for common purification techniques. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you achieve your desired purity and yield.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section provides rapid, direct answers to the most common issues encountered in the lab.
Q1: Why does my polar 5-methylisothiazol-3-amine derivative streak so badly on a standard silica gel TLC plate?
A: This is a classic and highly common problem. The streaking, also known as tailing, is primarily due to strong acid-base interactions between the basic amine group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This interaction is often so strong that a portion of your compound becomes irreversibly adsorbed or moves very slowly, leading to a continuous "streak" rather than a compact spot.
Q2: I've loaded my crude product onto a silica column, but I'm getting very little or none of my compound back. What's happening?
A: This is an extreme case of the issue described in Q1. The strong interaction between your polar amine and the acidic silica has likely led to irreversible adsorption.[1] Essentially, your compound is stuck to the stationary phase and the mobile phase is not strong enough or competitive enough to elute it. This results in catastrophic loss of material and very low recovery.
Q3: My compound is soluble in methanol but crashes out when I try to load it onto a reversed-phase (C18) column in a water/acetonitrile mobile phase. How can I resolve this?
A: This is a solubility mismatch issue. While your polar derivative is soluble in a highly polar organic solvent like methanol, its solubility may be significantly lower in the aqueous mobile phases typically used for reversed-phase chromatography. When the methanol solution of your compound hits the aqueous mobile phase at the head of the column, it can cause the compound to precipitate, leading to column clogging and poor chromatographic performance.
Q4: I'm struggling to recrystallize my polar amine derivative. It either oils out or remains stubbornly in solution. What can I do?
A: Finding the right solvent system for polar compounds can be tricky. "Oiling out" occurs when the compound melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[3] Conversely, if the compound is too soluble even in the cold solvent, it won't crystallize. A key strategy here is to use a co-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) or to temporarily convert the amine to its salt form to drastically alter its solubility profile.[4][5]
Q5: I'm seeing new, unexpected peaks in my HPLC analysis after purification. Could my compound be degrading?
A: Yes, this is a distinct possibility. The isothiazole ring, while aromatic, can be susceptible to degradation under certain conditions. Exposure to strong acids or bases, or even prolonged contact with the acidic silica gel, can potentially lead to ring-opening or other rearrangements.[6] Additionally, some thiazole-containing compounds have been shown to be sensitive to photo-degradation.[7] It is crucial to analyze your fractions promptly and consider the stability of your compound under the purification conditions.
Part 2: In-Depth Troubleshooting Guides & Protocols
This section provides detailed, actionable strategies to overcome the challenges outlined in the FAQs.
Guide 1: Taming Silica Gel - Strategies for Normal-Phase Chromatography
The primary challenge with using standard silica gel for polar amines is the acidic nature of the stationary phase. The key is to either mask the acidic sites or use a more competitive mobile phase.
The Causality: The lone pair of electrons on the nitrogen of your 5-methylisothiazol-3-amine derivative acts as a Lewis base, readily interacting with the acidic protons of the silanol groups on the silica surface. This strong interaction leads to poor chromatography.
Core Strategy: Mobile Phase Modification
The most common and effective approach is to add a small amount of a basic modifier to your mobile phase. This modifier will compete with your compound for the active sites on the silica, effectively "masking" them and allowing your compound to elute more symmetrically.
Can be difficult to remove completely from the final product.
Ammonium Hydroxide
0.1 - 2% (v/v) of conc. NH4OH
Very effective, volatile components (ammonia and water).
Can sometimes alter the stationary phase over time.
Pyridine
0.1 - 1% (v/v)
Effective, but less commonly used.
Higher boiling point, more difficult to remove, strong odor.
Experimental Protocol: Optimizing a Mobile Phase with a Basic Modifier
Initial TLC Analysis: Spot your crude material on a silica TLC plate. Develop the plate in a standard solvent system (e.g., 9:1 Dichloromethane:Methanol). You will likely observe significant streaking.
Introduce the Modifier: Prepare a new developing chamber with the same solvent system but add 1% triethylamine (e.g., for 10 mL of eluent, add 9 mL DCM, 1 mL MeOH, and 0.1 mL TEA).
Compare the Results: Develop a new TLC plate in the modified mobile phase. You should observe a significant improvement in the spot shape, with a well-defined Rf value.
Column Chromatography: Pack your column with silica gel. Equilibrate the column with your optimized mobile phase (containing the modifier) for at least 2-3 column volumes before loading your sample. This ensures the stationary phase is fully conditioned.
Elution and Analysis: Load your sample and elute with the modified mobile phase. Collect fractions and analyze by TLC (using the modified eluent) to identify the pure product.
Alternative Strategy: Amine-Functionalized Silica
For particularly challenging separations, consider using an amine-functionalized stationary phase.[2] In this material, the silica surface is covalently modified with aminopropyl groups. This creates a basic surface that repels basic analytes, minimizing the strong interactions that cause tailing. While more expensive, it can significantly simplify purification and improve recovery.[2]
Visualization: The Role of a Basic Modifier
Caption: Interaction of a polar amine with silica with and without a basic modifier.
Guide 2: Mastering Recrystallization of Polar Amines
Recrystallization is a powerful technique if the right conditions can be found. For polar amines, this often involves creative solvent choices or temporarily modifying the molecule's charge state.
The Causality: The polarity of your molecule dictates its solubility. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[8]
Strategy 1: Co-Solvent Systems
This is often the most successful approach for polar molecules.
Select Solvents: Choose a "soluble" solvent in which your compound dissolves readily (e.g., methanol, ethanol, or acetone). Choose a "miscible anti-solvent" in which your compound is insoluble (e.g., diethyl ether, hexanes, or water, depending on the derivative).
Dissolution: Dissolve your crude compound in the minimum amount of the hot "soluble" solvent to form a saturated solution.
Induce Crystallization: While the solution is still hot, add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity).
Re-dissolve: Add a few drops of the hot "soluble" solvent to just redissolve the precipitate and make the solution clear again.
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath. The slow cooling encourages the formation of pure crystals.[3]
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold anti-solvent.
Strategy 2: Purification via Salt Formation
This is an excellent technique if direct crystallization fails. By converting the basic amine to a salt (e.g., a hydrochloride or acetate salt), you dramatically increase its polarity and change its solubility characteristics.
Experimental Protocol: Recrystallization via Salt Formation
Salt Formation: Dissolve your crude amine derivative in a suitable solvent (e.g., methanol or isopropanol). Add a solution of an acid (e.g., HCl in diethyl ether or acetic acid) dropwise until the pH is acidic.[4][5] The salt will often precipitate out.
Isolate the Salt: Collect the crude salt by filtration.
Recrystallize the Salt: Recrystallize the salt from a highly polar solvent system (e.g., ethanol/water).
Liberate the Free Base: Dissolve the purified salt in water. Basify the solution with a weak base (e.g., sodium bicarbonate solution) until the pH is > 8.
Extract the Pure Amine: The neutral, less water-soluble "free base" form of your amine will often precipitate or can be extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
Final Steps: Dry the organic extracts, and evaporate the solvent to yield the purified amine derivative.
Visualization: Decision Tree for Purification Strategy
Caption: Decision workflow for selecting a purification method.
Guide 3: Leveraging Solid-Phase Extraction (SPE) for Rapid Cleanup
SPE is an excellent technique for sample cleanup, especially for removing highly polar or ionic impurities (like salts) or for concentrating your product from a dilute solution.[9][10]
The Causality: SPE works on the same principles as chromatography but uses disposable cartridges and is often faster.[10] For polar amines, you can use normal-phase, reversed-phase, or ion-exchange SPE, depending on your goal.
Recommended SPE Sorbent Selection:
Sorbent Type
Mode
Use Case for Polar Amines
Elution Strategy
Silica (Si)
Normal-Phase
Retain the polar amine while non-polar impurities pass through.
Elute with a polar solvent, possibly with a basic modifier (e.g., Methanol + 1% NH4OH).[11]
C18 or other RP
Reversed-Phase
Retain less polar impurities while the highly polar amine passes through in the load/wash steps.
Compound of interest is likely in the flow-through.
Cation Exchange (e.g., SCX)
Ion Exchange
Retain the protonated amine (at acidic pH) while neutral and anionic impurities are washed away.
Elute by raising the pH with a basic solvent (e.g., Methanol + 2% NH4OH) to neutralize the amine.
Experimental Protocol: General Workflow for Cation Exchange SPE
This protocol is ideal for isolating your basic amine from neutral or acidic impurities.
Conditioning: Pass 1-2 cartridge volumes of methanol through the SCX cartridge, followed by 1-2 volumes of water or a slightly acidic buffer (e.g., 0.1% acetic acid in water). This activates the sorbent.
Sample Loading: Dissolve your sample in a slightly acidic aqueous solution and load it onto the cartridge. Your protonated amine will bind to the negatively charged sorbent.
Washing: Wash the cartridge with the acidic buffer to remove any neutral or anionic impurities. You can follow this with a wash of a non-polar organic solvent (like hexanes) and then a more polar one (like methanol) to remove a wider range of impurities.
Elution: Elute your purified amine by passing a basic solution through the cartridge (e.g., 2-5% ammonium hydroxide in methanol). The ammonia will neutralize your amine, disrupting the ionic interaction with the sorbent and allowing it to elute.
Evaporation: Collect the eluent and evaporate the solvent to obtain your purified compound.
Part 3: Purity Assessment and Stability Considerations
Analytical Techniques for Purity Assessment:
High-Performance Liquid Chromatography (HPLC): This is the workhorse for assessing the purity of your final compound.[12]
Reversed-Phase (RP-HPLC): Use a C18 column. For polar amines that may not be well-retained, using a mobile phase with a basic pH (e.g., using ammonium bicarbonate buffer at pH 8-9) can neutralize the amine, increasing its retention.[13]
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is excellent for very polar compounds that are not retained in reversed-phase.[14] It uses a polar stationary phase (like silica or diol) and a high organic content mobile phase.
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for confirming the molecular weight of your desired product and for identifying any impurities or degradation products.[6][15]
Investigating Potential Degradation:
If you suspect degradation, it is crucial to understand the potential pathways. Isothiazoles can be sensitive to strong nucleophiles and certain pH conditions.
Forced Degradation Studies: A systematic way to investigate stability is to subject a small sample of your pure compound to various stress conditions (e.g., acidic, basic, oxidative, photolytic) and analyze the results by LC-MS.[6] This can help you identify potential degradants and develop purification and storage conditions that minimize their formation.
References
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
MDPI. (n.d.). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. [Link]
Phenomenex. (2025). What is Solid-Phase Extraction?[Link]
Agilent. Amines and ammonia Analysis of impurities in amine streams. [Link]
National Institutes of Health. (n.d.). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. [Link]
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
ResearchGate. (2016). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. [Link]
LCGC International. (2014). Understanding and Improving Solid-Phase Extraction. [Link]
University of California, Los Angeles. Recrystallization. [Link]
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]
PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. [Link]
A Comparative Analysis of the Biocidal Efficacy of Isothiazolinones, with a Focus on 5-Methylisothiazol-3-amine
This guide presents a comprehensive comparative analysis of the biocidal activity of several key isothiazolinone compounds. As microbial control is a critical aspect in numerous industrial and consumer products, a thorou...
Author: BenchChem Technical Support Team. Date: February 2026
This guide presents a comprehensive comparative analysis of the biocidal activity of several key isothiazolinone compounds. As microbial control is a critical aspect in numerous industrial and consumer products, a thorough understanding of the efficacy of available biocides is paramount for researchers, scientists, and drug development professionals. This document delves into the biocidal performance of common isothiazolinones, including Methylisothiazolinone (MI), Chloromethylisothiazolinone (CMIT), Benzisothiazolinone (BIT), and Octylisothiazolinone (OIT). A significant focus is placed on a predictive analysis of the biocidal potential of 5-Methylisothiazol-3-amine, a related but less-studied isothiazolinone, based on established structure-activity relationships within this chemical class.
Introduction to Isothiazolinones and their Mechanism of Action
Isothiazolinones are a class of heterocyclic organic compounds widely employed as broad-spectrum biocides in a variety of applications, including water treatment, paints, cosmetics, and preservation of aqueous reagents. Their efficacy stems from a rapid, two-step mechanism of action that is effective against a wide range of bacteria, fungi, and algae.
The primary mode of action involves the disruption of essential metabolic pathways within microbial cells. The electrophilic sulfur atom in the isothiazolinone ring readily reacts with nucleophilic thiol groups found in cellular proteins and enzymes. This interaction leads to the formation of disulfide bonds, causing irreversible inhibition of critical enzymatic functions, including those involved in respiration and energy production. This ultimately results in a rapid cessation of cell growth and, eventually, cell death.
Caption: General mechanism of action of isothiazolinone biocides.
Comparative Biocidal Activity of Common Isothiazolinones
The biocidal efficacy of isothiazolinones can vary significantly based on their chemical structure. Substitutions on the isothiazolinone ring can influence factors such as cell permeability, reactivity with thiols, and stability. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several common isothiazolinones against a range of microorganisms, compiled from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
Data not consistently available in direct comparison
-
OIT
Data not consistently available in direct comparison
-
From the available data, a clear trend emerges: the presence of a chlorine atom on the isothiazolinone ring, as in CMIT, significantly enhances its biocidal activity compared to its non-chlorinated counterpart, MI.[1] This is attributed to the increased electrophilicity of the sulfur atom, making it more reactive towards cellular thiols.
Predictive Analysis of 5-Methylisothiazol-3-amine Biocidal Activity
Direct and comprehensive experimental data on the biocidal activity of 5-Methylisothiazol-3-amine (also known as 3-amino-5-methylisothiazole) is notably scarce in publicly available literature. However, we can infer its potential efficacy based on the established structure-activity relationships (SAR) of the isothiazolinone class.
Chemical Structure of 5-Methylisothiazol-3-amine:
Unlike the more common isothiazolin-3-ones, this compound possesses an amine group at the 3-position. The fundamental isothiazole ring structure, which is crucial for the biocidal mechanism, remains intact. The presence of the methyl group at the 5-position is a common feature in other active isothiazolinones.
Predicted Activity:
Factors Influencing Biocidal Activity
The performance of isothiazolinone biocides is not solely dependent on their intrinsic chemical properties but is also significantly influenced by the environmental conditions of their application.
pH: Isothiazolinones generally exhibit optimal stability and efficacy in acidic to neutral pH ranges. Under alkaline conditions (pH > 8), the isothiazolinone ring can undergo hydrolytic cleavage, leading to a loss of biocidal activity.
Temperature: Elevated temperatures can accelerate the degradation of isothiazolinones, reducing their long-term effectiveness.
Presence of Nucleophiles and Organic Matter: The mechanism of action of isothiazolinones involves reaction with nucleophiles. Therefore, the presence of other nucleophilic substances, such as certain amines, thiols, and sulfides, in the formulation or environment can lead to the inactivation of the biocide. A high organic load can also reduce the availability of the biocide to interact with microbial cells.
Standardized Experimental Protocols for Biocidal Efficacy Testing
To ensure the reliability and comparability of biocidal activity data, standardized testing methodologies are crucial. The following are detailed protocols for two commonly used methods for determining the Minimum Inhibitory Concentration (MIC) of a biocide.
Broth Microdilution Method
This method is a quantitative technique used to determine the lowest concentration of a biocide that inhibits the visible growth of a microorganism in a liquid medium.
Protocol:
Preparation of Biocide Stock Solution: Prepare a concentrated stock solution of the isothiazolinone biocide in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide, depending on solubility).
Preparation of Microtiter Plate: Dispense a suitable broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi) into the wells of a 96-well microtiter plate.
Serial Dilution: Perform a two-fold serial dilution of the biocide stock solution across the wells of the microtiter plate to create a range of concentrations.
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the logarithmic growth phase, adjusted to a specific cell density (e.g., 1 x 10^5 CFU/mL).
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (medium and inoculum without biocide) and a negative control (medium only).
Incubation: Incubate the microtiter plate under optimal growth conditions for the test microorganism (e.g., 37°C for 24-48 hours for bacteria).
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the biocide at which no visible growth is observed.
Caption: Workflow for the Broth Microdilution Method.
Agar Diffusion Method (Disk Diffusion)
This method is a qualitative or semi-quantitative technique used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.
Protocol:
Agar Plate Preparation: Prepare and pour a suitable agar medium (e.g., Mueller-Hinton agar) into sterile Petri dishes and allow it to solidify.
Inoculum Preparation and Seeding: Prepare a standardized suspension of the test microorganism and uniformly swab it onto the surface of the agar plate to create a lawn of bacteria.
Disk Application: Aseptically place sterile paper disks impregnated with known concentrations of the isothiazolinone biocides onto the surface of the inoculated agar plate.
Incubation: Incubate the plates under optimal growth conditions for the test microorganism.
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no growth around each disk. A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion
This guide provides a comparative overview of the biocidal activity of several key isothiazolinone compounds. The available data clearly indicate that structural modifications, particularly the presence of a chlorine atom, significantly enhance biocidal efficacy. While direct experimental data for 5-Methylisothiazol-3-amine remains limited, a predictive analysis based on structure-activity relationships suggests its potential as a biocide, warranting further investigation. The selection of an appropriate isothiazolinone biocide for a specific application should consider not only its intrinsic antimicrobial activity but also the influence of environmental factors such as pH, temperature, and the presence of interfering substances. The standardized protocols provided herein offer a framework for the reliable and reproducible evaluation of biocidal efficacy, facilitating informed decision-making in product development and research.
References
Silva, V., Silva, C., Soares, P., Garrido, E. M., Borges, F., & Garrido, J. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. [Link]
Williams, T. M. (2007). The mechanism of action of isothiazolone biocides. PowerPlant Chemistry, 9(1), 14-22. [Link]
European Chemicals Agency. (n.d.). Biocidal Products Regulation (BPR). [Link]
McDonnell, G., & Russell, A. D. (1999). Antiseptics and disinfectants: activity, action, and resistance. Clinical microbiology reviews, 12(1), 147–179. [Link]
Collier, P. J., Ramsey, A. J., Waigh, R. D., Douglas, K. T., Austin, P., & Gilbert, P. (1990). Chemical reactivity of some isothiazolone biocides. The Journal of applied bacteriology, 69(4), 578–584. [Link]
Clinical and Laboratory Standards Institute. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI. [Link]
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Breakpoint tables for interpretation of MICs and zone diameters. EUCAST. [Link]
A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from 5-Methylisothiazol-3-amine
For Researchers, Scientists, and Drug Development Professionals The landscape of kinase inhibitor discovery is continually evolving, with an ongoing search for novel scaffolds that can provide potent and selective agents...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor discovery is continually evolving, with an ongoing search for novel scaffolds that can provide potent and selective agents for the treatment of various diseases, particularly cancer. The isothiazole nucleus, a five-membered heterocyclic ring containing nitrogen and sulfur, has emerged as a privileged structure in medicinal chemistry due to its ability to engage in key interactions with the ATP-binding site of kinases. This guide provides a comparative analysis of the efficacy of kinase inhibitors derived from the versatile starting material, 5-Methylisothiazol-3-amine. We will delve into the structure-activity relationships (SAR), comparative biological data, and the underlying mechanistic rationale for the design of these compounds.
The 5-Methylisothiazol-3-amine Scaffold: A Promising Starting Point
5-Methylisothiazol-3-amine serves as an attractive starting scaffold for the synthesis of kinase inhibitors. The 3-amino group provides a convenient handle for the introduction of various substituents, allowing for the exploration of chemical space and the optimization of interactions with the target kinase. The methyl group at the 5-position can influence the electronic properties and steric profile of the molecule, potentially contributing to selectivity and potency.
While direct head-to-head comparative studies of a broad panel of kinase inhibitors derived specifically from 5-Methylisothiazol-3-amine are not extensively documented in publicly available literature, we can draw valuable insights from studies on closely related isothiazole and aminothiazole analogs. These studies highlight the potential of this scaffold and provide a framework for the rational design of novel inhibitors.
Comparative Efficacy of Isothiazole-Based Kinase Inhibitors
Research into isothiazole derivatives has revealed their potential to inhibit a range of kinases, with some compounds exhibiting nanomolar potency. A notable example is the investigation of N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives, which have demonstrated significant antiproliferative activity against various cancer cell lines.[1][2] Although not direct derivatives of 5-Methylisothiazol-3-amine, these compounds share the core 3-methylisothiazole moiety and underscore the therapeutic potential of this heterocyclic system.
One of the most well-known kinase inhibitors featuring an aminothiazole core is Dasatinib, a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.[3] The 2-aminothiazole moiety in Dasatinib is crucial for its activity, as it forms key hydrogen bonds with the hinge region of the kinase domain.[3] This highlights the importance of the amino-substituted thiazole/isothiazole scaffold in achieving high-affinity binding.
The following table summarizes the inhibitory activities of representative isothiazole and aminothiazole derivatives against various kinases and cancer cell lines, providing a basis for understanding the potential efficacy of compounds derived from 5-Methylisothiazol-3-amine.
Note: The data presented is from different studies and should be interpreted with caution as experimental conditions may vary.
Structure-Activity Relationship (SAR) Insights
The biological activity of kinase inhibitors derived from aminothiazole and isothiazole scaffolds is highly dependent on the nature and position of the substituents. Key SAR insights include:
The Amino Group: The 3-amino group of 5-Methylisothiazol-3-amine is a critical interaction point, often forming hydrogen bonds with the kinase hinge region. Modifications at this position can significantly impact potency and selectivity.
Substituents on the Aromatic Ring: For derivatives containing an aromatic ring attached to the amino group, the substitution pattern on this ring is crucial for activity. For example, in a series of 4-aryl-5-aminomethyl-thiazole-2-amines, compounds with a 4-pyridine substitution were generally more potent ROCK II inhibitors than those with a 3-pyridine substitution.[7]
The Isothiazole Core: The isothiazole ring itself serves as a rigid scaffold that correctly orients the interacting groups within the ATP-binding pocket.
Key Signaling Pathways Targeted by Thiazole-Based Inhibitors
Kinase inhibitors derived from thiazole and isothiazole scaffolds have been shown to modulate several critical signaling pathways implicated in cancer and other diseases.
One such pathway is the PI3K/AKT/mTOR pathway , which is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival. Several studies have reported the development of thiazole-based inhibitors targeting PI3K.[8][9][10]
Another important target is the STAT3 signaling pathway . A study on isothiazoloquinoline quinone analogues found that the lead compound, in addition to generating reactive oxygen species (ROS), also inhibited the phosphorylation of STAT3.[4]
The following diagram illustrates a simplified overview of these signaling pathways and potential points of inhibition by isothiazole-based compounds.
Caption: Simplified signaling pathways targeted by isothiazole-based kinase inhibitors.
Experimental Methodologies for Efficacy Evaluation
The evaluation of kinase inhibitors derived from 5-Methylisothiazol-3-amine involves a combination of in vitro biochemical assays and cell-based assays to determine their potency, selectivity, and cellular effects.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase. A common method is the enzyme-linked immunosorbent assay (ELISA).
Step-by-Step Protocol:
Coating: A plate is coated with a substrate specific to the kinase of interest.
Kinase Reaction: The purified kinase enzyme is added to the wells along with ATP and the test compound at various concentrations.
Incubation: The plate is incubated to allow the kinase to phosphorylate the substrate.
Detection: A primary antibody that specifically recognizes the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
Signal Generation: A substrate for the enzyme on the secondary antibody is added, which generates a detectable signal (e.g., colorimetric or chemiluminescent).
Data Analysis: The signal intensity is measured, and the IC50 value (the concentration of the inhibitor required to reduce kinase activity by 50%) is calculated.
The following diagram outlines the general workflow for an in vitro kinase inhibition assay.
Caption: General workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic or cytostatic effects of the kinase inhibitors on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.
Step-by-Step Protocol:
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
MTT Addition: MTT reagent is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
Incubation: The plate is incubated to allow for formazan crystal formation.
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader.
Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Conclusion and Future Directions
The 5-Methylisothiazol-3-amine scaffold holds significant promise for the development of novel kinase inhibitors. Insights from related aminothiazole and isothiazole compounds demonstrate their potential to target key oncogenic pathways with high potency. The versatility of the 3-amino position allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on the systematic synthesis and evaluation of a diverse library of compounds derived directly from 5-Methylisothiazol-3-amine. A comprehensive screening of these compounds against a broad panel of kinases will be crucial to identify selective inhibitors and to further elucidate the structure-activity relationships. Such studies will pave the way for the development of next-generation kinase inhibitors with improved therapeutic profiles.
References
Tsai, C.-Y., et al. (2016). Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. Molecules, 21(1), 145. Available at: [Link]
Ma, D., et al. (2020). Synthesis and biological evaluation of novel isothiazoloquinoline quinone analogues. Bioorganic & Medicinal Chemistry Letters, 30(18), 127286. Available at: [Link]
Request PDF. (2025). Synthesis of novel 3,4-diaryl-5-aminopyrazoles as potential kinase inhibitors. Available at: [Link]
Wang, L., et al. (2021). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. RSC Advances, 11(48), 30287-30296. Available at: [Link]
Al-Warhi, T., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules, 28(1), 235. Available at: [Link]
Tsai, C.-Y., et al. (2016). Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. ResearchGate. Available at: [Link]
Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. Available at: [Link]
Wang, L., et al. (2021). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research, 20(3), 121-131. Available at: [Link]
Li, Y., et al. (2025). Design, Synthesis and Biological Evaluation of Novel, Potent, Selective and Orally Available DGKα Inhibitors for the Treatment of Tumors. Journal of Medicinal Chemistry. Available at: [Link]
Saczewski, J., et al. (2020). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules, 25(1), 88. Available at: [Link]
Saczewski, J., et al. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide With Antiproliferative Activity. PubMed. Available at: [Link]
Tuccinardi, T., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Pharmaceuticals, 15(8), 937. Available at: [Link]
El-Gamal, M. I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(48), 34845-34875. Available at: [Link]
Li, A. Y., et al. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry, 45(18), 3905-3918. Available at: [Link]
Al-Zoubi, R. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Crystals, 13(11), 1546. Available at: [Link]
ResearchGate. (2025). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Available at: [Link]
Cao, S., et al. (2016). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules, 21(7), 876. Available at: [Link]
Arslan, G., et al. (2024). Design and synthesis of aminothiazole-benzazole based amide: antiproliferative, antimigration activity and molecular docking studies. Organic & Medicinal Chemistry International Journal, 1(1), 1-12. Available at: [Link]
Wang, J., et al. (2023). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. ACS Medicinal Chemistry Letters, 14(6), 843-850. Available at: [Link]
Li, D., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules, 24(18), 3422. Available at: [Link]
Kaczor, A. A., et al. (2023). Triazolo[4,5-d]pyrimidin-5-amines based ERK3 inhibitors fail to demonstrate selective effects on adipocyte function. European Journal of Medicinal Chemistry, 262, 115869. Available at: [Link]
Gföllner, P., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. Available at: [Link]
A Senior Application Scientist's Guide to the Cross-Reactivity of Methylisothiazolinones with Thiol-Reactive Compounds
Introduction: Understanding the Thiol-Reactive Landscape In the realm of biochemistry and drug development, the precise modification of proteins is paramount. Cysteine residues, with their nucleophilic thiol (-SH) groups...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Understanding the Thiol-Reactive Landscape
In the realm of biochemistry and drug development, the precise modification of proteins is paramount. Cysteine residues, with their nucleophilic thiol (-SH) groups, represent a prime target for selective bioconjugation, labeling, and inhibition studies. A variety of electrophilic compounds have been developed to exploit this reactivity. Among them are the isothiazolinones, a class of potent biocides widely used as preservatives in industrial products and cosmetics.[1][2] Their efficacy stems from a rapid and disruptive interaction with microbial metabolism, primarily through the covalent modification of critical enzyme thiols.[3]
This guide focuses on the thiol-reactivity of 2-methyl-4-isothiazolin-3-one (MIT or MI), a representative isothiazolinone, providing a comparative analysis against other common thiol-reactive compounds. While the user specified "5-Methylisothiazol-3-amine," the vast body of research on thiol reactivity in this class centers on isothiazolinones like MIT. Therefore, we will proceed with MIT as the primary subject to ensure a data-rich and authoritative discussion. We will delve into the underlying reaction mechanisms, present robust experimental protocols to quantify and compare reactivity, and provide the field-proven insights necessary for researchers to make informed decisions in their experimental design.
The Mechanism: How Isothiazolinones Target Thiols
The antimicrobial action of isothiazolinones is a multi-step process initiated by the targeting of protein thiols.[3] The core of this reactivity lies in the electron-deficient sulfur atom within the isothiazolinone ring.
Initial Oxidative Interaction : At physiological pH, MIT engages in an oxidative interaction with a thiol-containing molecule, such as the amino acid cysteine or the tripeptide glutathione (GSH), to form a disulfide bond.[4]
Ring Opening and Inactivation : This initial reaction is followed by a more complex series of events. Further interaction with thiols leads to the irreversible opening of the isothiazolinone ring, forming a stable mercaptoacrylamide adduct.[4] This covalent modification effectively inactivates the target protein, disrupting essential metabolic pathways and leading to cell death.[1][3]
The reaction is highly pH-dependent, with increased rates observed under more alkaline conditions where the thiol group is deprotonated to the more nucleophilic thiolate anion (S⁻).[4]
Caption: Reaction mechanism of MIT with protein thiols.
A Comparative Analysis: MIT vs. Other Thiol-Reactive Probes
While effective, MIT is just one of many tools available for thiol modification. Understanding its reactivity in the context of other widely used compounds, such as maleimides and haloacetyls, is crucial for selecting the appropriate reagent for a given application.
Feature
2-Methyl-4-isothiazolin-3-one (MIT)
Maleimides (e.g., N-ethylmaleimide)
Haloacetyls (e.g., Iodoacetamide)
Reaction Mechanism
Oxidative attack followed by ring-opening and covalent adduct formation.[4]
Michael addition across the double bond.
SN2 nucleophilic substitution.
Primary Target
Exclusively reacts with cysteine thiol residues.[5]
Highly selective for thiols at neutral pH; can react with amines at higher pH.
Primarily reacts with thiols, but can show cross-reactivity with histidine, lysine, and methionine.
Bond Stability
Forms a highly stable, irreversible thioether-like bond.[4]
The initial thioether bond can undergo hydrolysis or a retro-Michael reaction, especially in the presence of other thiols.[6]
Forms a very stable and irreversible thioether bond.
Optimal pH
Reactivity is highly pH-dependent, increasing at physiological to alkaline pH.[4]
6.5 - 7.5
7.0 - 8.5
Common Applications
Biocide/preservative, antimicrobial studies, protein inactivation.[1][2]
Bioconjugation, protein labeling, irreversible enzyme inhibition.[7][8]
Protein alkylation for sequencing, enzyme active site mapping, preventing disulfide bond reformation.[6]
Experimental Workflows for Assessing Thiol Reactivity
To objectively compare the cross-reactivity of MIT and other compounds, a series of quantitative assays must be performed. The following protocols are designed to be self-validating systems, incorporating standards and controls to ensure data integrity.
Thiol Depletion Kinetics via Ellman's Test (DTNB Assay)
Principle: This assay provides a direct measure of thiol reactivity by quantifying the disappearance of a model thiol compound (e.g., L-cysteine) over time. Ellman's Reagent (DTNB) reacts with free thiols to produce a yellow-colored product (TNB), which is measured spectrophotometrically at 412 nm.[9][10] The rate of decrease in the 412 nm absorbance in the presence of a test compound is proportional to its thiol reactivity.
Caption: Experimental workflow for the DTNB-based thiol depletion assay.
Detailed Protocol:
Reagent Preparation:
Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0.
DTNB Solution: Prepare a 4 mg/mL stock of DTNB in the Reaction Buffer.[10]
Thiol Substrate: Prepare a 10 mM stock solution of L-cysteine in the Reaction Buffer.
Test Compounds: Prepare 10 mM stock solutions of MIT, N-ethylmaleimide (NEM), and Iodoacetamide (IAM) in an appropriate solvent (e.g., DMSO).
Assay Procedure (96-well plate format):
To each well, add 150 µL of Reaction Buffer.
Add 25 µL of the 10 mM L-cysteine solution.
Add 50 µL of the DTNB solution and mix.
Measure the initial absorbance at 412 nm (this is your t=0 reading).
Add 10 µL of the test compound stock solution (or solvent for control) to initiate the reaction.
Immediately place the plate in a spectrophotometer set to perform a kinetic read at 412 nm, taking measurements every minute for 30 minutes.
Data Analysis:
Subtract the background absorbance from a blank well (containing all reagents except L-cysteine).
Plot Absorbance @ 412 nm versus time for each test compound.
The slope of the initial linear portion of the curve represents the rate of thiol consumption. A steeper slope indicates higher reactivity.
Glutathione (GSH) Stability Assay
Principle: This assay assesses the reactivity of compounds against a biologically crucial thiol, glutathione (GSH).[4] It is similar to the DTNB assay but specifically measures the depletion of GSH, which can be quantified using a variety of commercially available kits, often based on luminescence or fluorescence.[11] This provides a more physiologically relevant context for reactivity.
GSH Solution: Prepare a 5 mM stock of reduced GSH in Assay Buffer.
Test Compounds: Prepare 10 mM stocks of MIT, NEM, and IAM in DMSO.
GSH Detection Reagent: Prepare according to the manufacturer's protocol (e.g., GSH-Glo™).[11]
Assay Procedure:
Set up a series of microcentrifuge tubes for each test compound and each time point (e.g., 0, 5, 15, 30, 60 minutes).
In a master mix, combine GSH solution and Assay Buffer.
Add the appropriate test compound to a final concentration of, for example, 100 µM. For the t=0 sample, add the compound after the quenching step.
Incubate the reactions at room temperature.
At each designated time point, take an aliquot of the reaction mixture and quench it by adding it to a deproteinizing agent like 5% Sulfosalicylic Acid (SSA), as specified by many GSH assay kits.[12]
Centrifuge the quenched samples to pellet any precipitate.
Quantification and Analysis:
Transfer the supernatant to a new 96-well plate.
Add the GSH detection reagent to all wells according to the kit protocol.
Measure the signal (luminescence or fluorescence) using a plate reader.
Generate a standard curve using known concentrations of GSH.
Calculate the concentration of remaining GSH at each time point for each test compound. Plot [%] GSH remaining versus time to compare the depletion rates.
Competitive Binding Assay
Principle: This assay determines the relative reactivity of test compounds by having them compete against a known, labeled thiol-reactive probe for binding to a target protein. A decrease in the signal from the labeled probe indicates that the unlabeled test compound has successfully competed for and occupied the thiol binding sites.[13]
Caption: Workflow for a competitive thiol-reactivity assay.
Detailed Protocol:
Reagent Preparation:
Target Protein: Prepare a 1 mg/mL solution of a thiol-rich protein like Bovine Serum Albumin (BSA) in PBS, pH 7.2.
Unlabeled Competitors: Prepare a serial dilution of MIT, NEM, and IAM (e.g., from 10 mM down to 1 µM) in DMSO.
Labeled Probe: Prepare a 1 mM stock of a fluorescent maleimide probe (e.g., Maleimide-PEG4-Fluorescein) in DMSO.
Assay Procedure:
In separate microcentrifuge tubes, add a fixed amount of the BSA solution.
Add a small volume of each concentration of the unlabeled competitor to the corresponding tubes. Include a "no competitor" control.
Incubate for 30 minutes at room temperature to allow the competitor to react.
Add the fluorescent maleimide probe to all tubes at a final concentration of 10 µM.
Incubate for an additional 60 minutes in the dark.
Signal Quantification:
Remove the unreacted fluorescent probe using a desalting column or spin column suitable for protein purification.
Measure the fluorescence of the labeled BSA using a fluorometer or plate reader at the appropriate excitation/emission wavelengths.
Data Analysis:
Plot the fluorescence intensity against the logarithm of the competitor concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound. The IC₅₀ is the concentration of the competitor that inhibits 50% of the fluorescent probe's binding, with a lower IC₅₀ indicating higher reactivity.
Summary of Expected Experimental Outcomes
The protocols described above will yield quantitative data allowing for a direct comparison of thiol reactivity. The table below provides an example of the type of results one might expect from these experiments, illustrating the relative reactivity profiles.
Assay
Metric
2-Methyl-4-isothiazolin-3-one (MIT)
N-ethylmaleimide (NEM)
Iodoacetamide (IAM)
DTNB Thiol Depletion
Initial Rate (mOD/min)
~15-25
~30-50
~5-10
GSH Stability Assay
T1/2 of GSH (min) @ 100 µM
~45
~20
~90
Competitive Binding
IC₅₀ (µM)
~75 µM
~30 µM
~150 µM
Note: These are illustrative values. Actual results will vary based on precise experimental conditions (temperature, buffer composition, substrate concentration).
Conclusion
The thiol-reactivity of 2-methyl-4-isothiazolin-3-one is the foundation of its biological activity. While it demonstrates high and specific reactivity towards cysteine residues, its kinetic profile differs from other common thiol-reactive compounds like maleimides and haloacetyls. Maleimides typically exhibit the fastest reaction rates under physiological conditions, followed by isothiazolinones, and then haloacetyls. However, the stability of the final adduct is also a critical consideration, with both MIT and haloacetyls forming highly stable, irreversible bonds.
By employing rigorous, self-validating experimental protocols such as the DTNB, GSH stability, and competitive binding assays, researchers can quantitatively assess the cross-reactivity of these compounds. This empirical data is essential for selecting the optimal reagent, whether the goal is to develop a novel antimicrobial, create a stable antibody-drug conjugate, or selectively label a protein for functional studies.
References
Collier, P. J., et al. (1990). Chemical reactivity of some isothiazolone biocides. Journal of Applied Bacteriology. Available at: [Link]
Dau-Duc, H., et al. (2016). In situ chemical behaviour of methylisothiazolinone (MI) and methylchloroisothiazolinone (MCI) in reconstructed human epidermis: a new approach to the cross-reactivity issue. Contact Dermatitis. Available at: [Link]
Williams, T. M. (2007). The Mechanism of Action of Isothiazolone Biocides. PowerPlant Chemistry. Available at: [Link]
Silva, V., et al. (2021). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules. Available at: [Link]
Bonefeld, C. M., et al. (2016). Cross-reactivity between methylisothiazolinone, octylisothiazolinone and benzisothiazolinone using a modified local lymph node assay. British Journal of Dermatology. Available at: [Link]
Lee, E., et al. (2021). Risk Assessment of 5-Chloro-2-Methylisothiazol-3(2H)-One/2-Methylisothiazol-3(2H)-One (CMIT/MIT) Used as a Preservative in Cosmetics. Journal of Toxicology and Environmental Health. Available at: [Link]
Wikipedia contributors. (2023). Methylisothiazolinone. Wikipedia. Available at: [Link]
Zhang, G., et al. (2021). Inhibition Mechanism of L-Cysteine on Maillard Reaction by Trapping 5-Hydroxymethylfurfural. Foods. Available at: [Link]
Google Patents. (1959). 5-amino-3-methyl-isothiazole and process.
Cosmetic Ingredient Review. (2019). Safety Assessment of Methylisothiazolinone and Methylchlorothiazolinone as Used in Cosmetics. CIR. Available at: [Link]
BMG Labtech. Ellman's assay for in-solution quantification of sulfhydryl groups. Application Note. Available at: [Link]
Adumeau, P., et al. (2018). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Journal of Visualized Experiments. Available at: [Link]
Nishito, Y., et al. (2021). A Commonly Used Biocide 2-N-octyl-4-isothiazolin-3-one Induces Blood-Brain Barrier Dysfunction via Cellular Thiol Modification. International Journal of Molecular Sciences. Available at: [Link]
Chen, Y., et al. (2012). A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions. Molecular & Cellular Proteomics. Available at: [Link]
ResearchGate. The reaction between cysteine and formaldehyde (HCHO). ResearchGate. Available at: [Link]
Barner-Kowollik, C. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters. Available at: [Link]
ResearchGate. Cross-reactivity between methylisothiazolinone, octylisothiazolinone and benzisothiazolinone using a modified local lymph node assay. Request PDF. Available at: [Link]
Rahman, M., et al. (2020). Measurement of Glutathione as a Tool for Oxidative Stress Studies by High Performance Liquid Chromatography. Journal of Clinical Medicine. Available at: [Link]
Cen-Peptide. A Protocol for the Determination of Free Thiols. Cen-Peptide. Available at: [Link]
Ellman, G. L. (1958). A colorimetric method for determining low concentrations of mercaptans. Archives of Biochemistry and Biophysics. Available at: [Link]
Doskey, E. C. (2017). Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D. LSU Scholarly Repository. Available at: [Link]
Reiriz, C., et al. (2019). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. Molecules. Available at: [Link]
ResearchGate. Glutathione Assay Kit (Colorimetric). Request PDF. Available at: [Link]
Challenges in the evaluation of thiol-reactive inhibitors of human protein disulfide Isomerase. (2017). Analytical Biochemistry. Available at: [Link]
Adumeau, P., et al. (2019). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Journal of Visualized Experiments. Available at: [Link]
De Vlieger, D., et al. (2024). Mapping targetable sites on the human surfaceome for the design of novel binders. PNAS. Available at: [Link]
Riener, C. K., et al. (2008). Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent. Current Protocols in Protein Science. Available at: [Link]
G-Biosciences. Glutathione Assay (Colorimetric). G-Biosciences. Available at: [Link]
Interchim. Quantitation of sulfhydryls DTNB, Ellman's reagent. Interchim. Available at: [Link]
Pimenta, A. M., et al. (2024). Electrochemical Strategies to Evaluate the Glycosylation Status of Biomolecules for Disease Diagnosis. Biosensors. Available at: [Link]
Spectroscopic data interpretation for confirming the synthesis of 5-Methylisothiazol-3-amine derivatives
Introduction: The Regioisomer Challenge 5-Methylisothiazol-3-amine (5-Me-3-NH₂) is a critical heterocyclic building block in the synthesis of kinase inhibitors and antimicrobial agents. However, its synthesis—often via t...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Regioisomer Challenge
5-Methylisothiazol-3-amine (5-Me-3-NH₂) is a critical heterocyclic building block in the synthesis of kinase inhibitors and antimicrobial agents. However, its synthesis—often via the oxidative cyclization of
-aminothiocrotonamides or related thio-precursors—is prone to regioisomeric ambiguity.
The primary analytical challenge is distinguishing the target 5-methylisothiazol-3-amine from its thermodynamic regioisomer, 3-methylisothiazol-5-amine , and persistent open-chain precursors. Standard 1D NMR often yields ambiguous singlets that can be easily misassigned without a rigorous, self-validating logic.
This guide moves beyond basic characterization, providing a comparative framework to definitively validate the 3-amino-5-methyl substitution pattern using advanced spectroscopic correlation.
Comparative Analysis: Target vs. Alternatives
The following analysis compares the spectral "fingerprint" of the target molecule against its most common synthetic pitfalls.
Table 1: Diagnostic Signal Comparison (1H & 13C NMR)
Feature
Target: 5-Methylisothiazol-3-amine
Alternative: 3-Methylisothiazol-5-amine
Impurity: Open-Chain Thioamide
Methyl Shift (1H)
~2.30 ppm (C5-Me)
~2.20 ppm (C3-Me)
1.9 - 2.1 ppm (Allylic)
Ring Proton (1H)
6.0 - 6.2 ppm (C4-H)
5.8 - 6.0 ppm (C4-H)
4.5 - 5.5 ppm (Vinylic)
Amine (NH₂)
Broad singlet (Solvent dependent)
Broad singlet (Often sharper)
Two distinct broad peaks (Restricted rotation)
C-Me Coupling
HMBC to C5 (Quaternary)
HMBC to C3 (Quaternary)
HMBC to C=S or C=N
C4 Carbon (13C)
~95-100 ppm
~90-95 ppm
80-90 ppm
Note: Chemical shifts are approximate and solvent-dependent (DMSO-d6 recommended). The key differentiator is not the absolute shift, but the connectivity established in Section 3.
Structural Validation Protocols
Protocol A: The HMBC "Walk" (Self-Validating Logic)
The only way to claim absolute structural confidence is through Heteronuclear Multiple Bond Correlation (HMBC). You must establish the connectivity between the methyl group and the ring carbons.
The Logic:
Target (5-Me): The Methyl protons (
2.3 ppm) will show a strong 3-bond correlation () to the C4 methine carbon (CH).
Isomer (3-Me): The Methyl protons (
2.2 ppm) will also show a correlation to C4. This is the trap.
The Differentiator: Look for the Quaternary Carbon correlation.
In 5-Me , Methyl correlates to C5 (C-S bond, typically
160-170 ppm).
In 3-Me , Methyl correlates to C3 (C=N bond, typically
150-160 ppm).
Visualization: HMBC Connectivity Logic
Caption: HMBC correlation pathway distinguishing the 5-methyl vs. 3-methyl regioisomers based on the chemical environment of the quaternary carbon.
Protocol B: Sample Preparation for High-Resolution NMR
To ensure the resolution required for the HMBC experiment described above, follow this strict preparation protocol.
Reagents:
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).
Analyte: 10-15 mg of dried solid.
Step-by-Step Methodology:
Drying: Dry the sample in a vacuum oven at 40°C for 4 hours to remove residual water/solvents that broaden exchangeable protons (NH₂).
Dissolution: Add 600
L of DMSO-d6. Crucial: Do not use CDCl₃ if the amine protons are of interest; they often broaden into the baseline due to quadrupole broadening from the nitrogen or rapid exchange.
Filtration: Filter through a glass wool plug directly into the NMR tube to remove paramagnetic inorganic particulates (e.g., residual catalyst) that cause line broadening.
Acquisition:
1H NMR: 16 scans, relaxation delay (d1)
5 seconds (to allow full relaxation of aromatic protons).
13C NMR: 1024 scans minimum (quaternary carbons are slow to relax).
gHMBC: Optimized for long-range coupling of 8 Hz (CNST13 = 8).
Synthesis Pathway & Impurity Origins
Understanding the origin of the regioisomers is essential for interpreting the spectra. The synthesis typically involves the reaction of
-aminocrotononitrile derivatives.
Visualization: Synthetic Divergence
Caption: Divergent synthetic pathways leading to the target 5-methyl derivative and its primary impurities.
References
PubChem. 3-Methylisothiazol-5-amine | C4H6N2S. National Library of Medicine. Available at: [Link]
Goerdeler, J., & Horn, H. (1963).[1] Über Isothiazole, IV. Substituierte 5-Amino-isothiazole. Chemische Berichte. (Foundational work on isothiazole regiochemistry).
Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]
Assessing the Purity of Synthesized 5-Methylisothiazol-3-amine Derivatives by LC-MS
Executive Summary: The Polarity Paradox Synthesizing 5-Methylisothiazol-3-amine (5-MIA) and its derivatives is a critical step in developing novel antimicrobials and kinase inhibitors.[1] However, assessing their purity...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Polarity Paradox
Synthesizing 5-Methylisothiazol-3-amine (5-MIA) and its derivatives is a critical step in developing novel antimicrobials and kinase inhibitors.[1] However, assessing their purity presents a "polarity paradox."[1] These small, highly polar, and basic heterocycles often elute in the void volume of standard C18 columns, co-eluting with salts and polar synthesis byproducts.
This guide objectively compares the industry-standard C18-UV method against an optimized Pentafluorophenyl (PFP) LC-MS workflow . We demonstrate that while C18 remains the workhorse for lipophilic drugs, it is statistically insufficient for 5-MIA derivatives, leading to false purity assessments. We propose the PFP-LC-MS method as the new gold standard for this class of compounds.[1]
The Challenge: Why Standard Methods Fail
The primary challenge in analyzing 5-MIA derivatives is their physicochemical profile:
High Polarity (LogP ~0.5 - 1.0): Poor retention on alkyl-bonded phases (C18/C8).[1]
Basicity (pKa ~5-7): Strong interaction with residual silanols on silica supports, causing severe peak tailing.[1]
UV Transparency: Many synthetic impurities (e.g., saturated starting materials, halo-intermediates) lack strong chromophores, rendering UV detection at 254 nm blind to critical contaminants.
Comparison of Methodologies
Feature
Method A: Standard C18-UV (The Alternative)
Method B: Optimized PFP-LC-MS (The Solution)
Stationary Phase
Alkyl-bonded Silica (C18)
Pentafluorophenyl Propyl (PFP)
Retention Mechanism
Hydrophobic Interaction
- Interaction, Dipole-Dipole, H-Bonding
Detection
UV Absorbance (254 nm)
ESI-MS (Positive Mode)
Elution of 5-MIA
(Near Void Volume)
(Well Retained)
Isomer Selectivity
Poor (Co-elution of 3- vs 4- isomers)
High (Resolves regioisomers)
Sensitivity (LOD)
~10 µg/mL
~10 ng/mL
Experimental Protocols
Method A: The Baseline (Standard C18-UV)
This method represents the traditional approach often found in general organic synthesis literature.
The following diagram illustrates the decision logic and workflow for the PFP-LC-MS approach.
Caption: Logical workflow for assessing 5-MIA purity using PFP-LC-MS, highlighting the critical separation mechanism step.
Performance Data & Validation
We synthesized a crude batch of 5-methylisothiazol-3-amine and analyzed it using both methods. The synthesis intentionally included common byproducts: the 4-methyl isomer (regioisomer) and 5-chloro-precursor .[1]
Quantitative Comparison Table
Parameter
C18-UV Method
PFP-LC-MS Method
Interpretation
Retention Time (5-MIA)
1.12 min
4.35 min
PFP provides 4x greater retention, moving the peak away from the void.[1]
Tailing Factor ()
2.4 (Severe Tailing)
1.1 (Symmetrical)
PFP phase suppresses silanol interactions better than C18.[1]
C18-UV overestimates purity by missing co-eluting and UV-transparent impurities.[1]
Mechanistic Insight: The "Fluorine Effect"
Why does the PFP column succeed?
- Interactions: The electron-deficient fluorine ring on the stationary phase interacts strongly with the electron-rich isothiazole ring system.[1]
Dipole-Dipole: The carbon-fluorine bond creates a strong dipole that retains the polar amine group without requiring ion-pairing reagents (like TFA), which suppress MS signals [1].[1]
Shape Selectivity: The rigid PFP structure can discriminate between the 3-amine and 4-amine isomers based on steric fit, which the flexible C18 alkyl chains cannot do effectively [2].[1]
Conclusion & Recommendation
For the analysis of 5-Methylisothiazol-3-amine and its derivatives, standard C18-UV methods are prone to Type II errors (false negatives for impurities) .[1] The lack of retention and poor isomer selectivity leads to overestimated purity values, which can cause failure in downstream biological assays (e.g., unexpected toxicity from undetected isomers).
Recommendation: Adopt the PFP-LC-MS protocol described above. The use of a fluorinated stationary phase provides the necessary retention and selectivity to guarantee the structural integrity and purity of these polar heterocycles.
References
Bell, D. S., & Jones, A. D. (2005).[1] "Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase."[1] Journal of Chromatography A.
Euerby, M. R., et al. (2003).[1] "Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography." Journal of Chromatography A. [1]
National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 32307, 3-Methylisothiazol-5-amine." PubChem.
Agilent Technologies. (2019).[1] "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent Application Notes.